Product packaging for 2,4,6-Triisopropyl-1,3,5-trioxane(Cat. No.:CAS No. 7580-12-3)

2,4,6-Triisopropyl-1,3,5-trioxane

Cat. No.: B189310
CAS No.: 7580-12-3
M. Wt: 216.32 g/mol
InChI Key: XYIANCZIPATGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4,6-Triisopropyl-1,3,5-trioxane is a useful research compound. Its molecular formula is C12H24O3 and its molecular weight is 216.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67871. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O3 B189310 2,4,6-Triisopropyl-1,3,5-trioxane CAS No. 7580-12-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-tri(propan-2-yl)-1,3,5-trioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-7(2)10-13-11(8(3)4)15-12(14-10)9(5)6/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIANCZIPATGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1OC(OC(O1)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064745
Record name 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7580-12-3
Record name 2,4,6-Triisopropyl-1,3,5-trioxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7580-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triisopropyl-s-trioxane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007580123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sunsubly B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3,5-Trioxane, 2,4,6-tris(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triisopropyl-1,3,5-trioxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISOPROPYL-S-TRIOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW0AJ31USS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2,4,6-Triisopropyl-1,3,5-trioxane chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2,4,6-Triisopropyl-1,3,5-trioxane, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a cyclic organic compound and a derivative of 1,3,5-trioxane. Its structure is characterized by a six-membered ring composed of alternating oxygen and carbon atoms. Each of the three carbon atoms in the ring is substituted with a bulky isopropyl group. This substitution pattern leads to a sterically hindered yet stable molecule. The compound is expected to exist predominantly in a chair conformation with the isopropyl groups in equatorial positions to minimize steric strain.[1]

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are from experimental measurements, others are estimated based on homologous compounds.

PropertyValueSource
Molecular Formula C₁₂H₂₄O₃[2]
Molecular Weight 216.32 g/mol [2]
CAS Number 7580-12-3[2]
Physical State Crystalline Solid[3]
Melting Point 58-59 °C[3]
Boiling Point Estimated >100 °C at reduced pressure[2]
Density Not Experimentally Determined
Refractive Index Estimated ~1.43[2]
Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.

Spectroscopic TechniqueData Availability
¹³C NMR Spectrum available
Infrared (IR) Spectrum available
Raman Spectrum available
Mass Spectrometry (MS) Spectra available

Synthesis

The primary method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of isobutyraldehyde.[2] This reaction involves the condensation of three molecules of isobutyraldehyde to form the stable six-membered trioxane ring.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Isobutyraldehyde Isobutyraldehyde Reaction_Vessel Reaction at 15°C Isobutyraldehyde->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., Silica Gel) Acid_Catalyst->Reaction_Vessel Crude_Product Crude Product (Crystal Slurry) Reaction_Vessel->Crude_Product Filtration Filtration Crude_Product->Filtration Washing Washing with Isobutyraldehyde Filtration->Washing Drying Drying under Vacuum Washing->Drying Final_Product Crystalline This compound Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

The following protocol is based on a documented industrial process.[3]

  • Reaction Setup: To 1060 g of isobutyraldehyde in a suitable reaction vessel, add 100 g of silica gel beads as a catalyst.

  • Reaction Conditions: Stir the mixture for 15 hours at a constant temperature of 15 °C.

  • Isolation of Crude Product: After the reaction period, separate the catalyst beads from the resulting crystal slurry by decantation or filtration.

  • Purification:

    • Filter the crystal slurry under suction.

    • Wash the collected crystals with a small amount of cold isobutyraldehyde.

    • Dry the purified product under vacuum.

  • Yield: This process yields approximately 710 g (67% of the theoretical yield) of crystalline this compound.[3]

Chemical Reactivity and Stability

Like other acetals, this compound is stable under neutral and basic conditions. However, it is susceptible to hydrolysis in the presence of acids, which will break the trioxane ring to regenerate the starting material, isobutyraldehyde.[1] The bulky isopropyl groups provide steric hindrance, which can influence the rate of reactions involving the trioxane ring.[2]

Acid-Catalyzed Decomposition

The decomposition of this compound is an important consideration, especially in acidic environments. The following diagram illustrates the logical relationship of this process.

G Acid-Catalyzed Decomposition Pathway Trioxane This compound Protonation Protonation of Oxygen Atom Trioxane->Protonation Acid Acidic Conditions (H+) Acid->Protonation Ring_Opening Ring Opening Protonation->Ring_Opening Hydrolysis Hydrolysis Ring_Opening->Hydrolysis Isobutyraldehyde 3x Isobutyraldehyde Hydrolysis->Isobutyraldehyde

Caption: Logical pathway for the acid-catalyzed decomposition of the trioxane.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of this compound.

Experimental Protocols: Spectroscopy

The following are general protocols that can be adapted for the spectroscopic analysis of this compound.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the crystalline solid in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹³C NMR Acquisition:

    • Use a standard broadband proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • The chemical shifts of the carbon atoms will provide information about the chemical environment within the molecule.

4.1.2. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate charged molecular ions and fragment ions.

  • Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as a characteristic fragmentation pattern that can be used for structural elucidation.

4.1.3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a thin film of the solid sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.[4]

  • Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Analysis: The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as C-H and C-O bonds.

Biological Activity and Signaling Pathways

Currently, there is no scientific literature available that describes specific biological activities or involvement in signaling pathways for this compound. Its primary applications are in chemical synthesis and as a stabilized form of isobutyraldehyde. Given its structure as a simple cyclic acetal, significant biological activity in the context of drug development is not expected.

Conclusion

This compound is a well-defined chemical entity with a stable cyclic structure. Its synthesis from isobutyraldehyde is a straightforward process, and its characterization can be readily achieved using standard spectroscopic techniques. While it does not exhibit known biological activity, its chemical properties make it a useful compound in specific synthetic applications. This guide provides the foundational technical information required for its handling, synthesis, and analysis in a research and development setting.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane from Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-triisopropyl-1,3,5-trioxane, a cyclic trimer of isobutyraldehyde. This compound serves as a stable, manageable source of isobutyraldehyde, which can be advantageous in various chemical processes where controlled release of the aldehyde is required. This guide details the prevalent synthetic routes, presents quantitative data in a structured format, provides a detailed experimental protocol, and illustrates the core chemical transformation.

Introduction

This compound is formed via the acid-catalyzed cyclotrimerization of three isobutyraldehyde molecules.[1] This reversible reaction is influenced by factors such as the catalyst, temperature, and the steric and electronic nature of the aldehyde.[1] The resulting trioxane is a white crystalline solid. The formation of this six-membered heterocyclic ring provides a stable chemical entity that can, under specific conditions, regenerate the aldehyde monomer, making it a useful synthon in organic synthesis.[1]

The primary synthetic approach involves the use of acid catalysts, with both homogeneous and heterogeneous systems being effective. Traditional catalysts include mineral acids like sulfuric acid and hydrochloric acid.[1] More contemporary and "green" methodologies employ solid acid catalysts such as silica gel or ionic liquids, which can offer advantages in terms of ease of separation, reusability, and milder reaction conditions.[1][2]

Reaction Pathway and Mechanism

The synthesis of this compound from isobutyraldehyde is an acid-catalyzed cyclotrimerization. The reaction proceeds through the protonation of the carbonyl oxygen of an isobutyraldehyde molecule, which activates the carbonyl carbon towards nucleophilic attack by the carbonyl oxygen of a second isobutyraldehyde molecule. This process repeats with a third isobutyraldehyde molecule, leading to a linear trimer that subsequently cyclizes to form the stable 1,3,5-trioxane ring with the elimination of a proton.

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Isobutyraldehyde_1 3 x Isobutyraldehyde (CH3)2CHCHO Trioxane This compound Isobutyraldehyde_1->Trioxane Cyclotrimerization Catalyst Acid Catalyst (e.g., Silica Gel, Ionic Liquid) Catalyst->Trioxane Experimental_Workflow Start Start Reactants Combine Isobutyraldehyde and Catalyst Start->Reactants Reaction Stir at Controlled Temperature Reactants->Reaction Catalyst_Separation Separate Catalyst (Filtration/Decantation) Reaction->Catalyst_Separation Product_Isolation Isolate Crude Product (Filtration/Extraction) Catalyst_Separation->Product_Isolation Purification Purify Product (Recrystallization/Distillation) Product_Isolation->Purification Analysis Characterize Product (MP, NMR, etc.) Purification->Analysis End End Analysis->End

References

Spectroscopic Analysis of 2,4,6-Triisopropyl-1,3,5-trioxane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Triisopropyl-1,3,5-trioxane, a heterocyclic organic compound. Due to the limited availability of freely accessible, specific quantitative data, this guide also includes comparative data from its close structural analog, 2,4,6-tripropyl-1,3,5-trioxane, to provide valuable context for researchers. The methodologies presented are standard protocols applicable to the analysis of such compounds.

Data Presentation

The following tables summarize the available and analogous spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

ParameterThis compound2,4,6-tripropyl-1,3,5-trioxane (for comparison)
¹H NMR Data available in commercial databases such as the KnowItAll NMR Spectral Library by Wiley.[1]No specific data found in free-access databases. Predicted shifts would show signals for propyl chain protons.
¹³C NMR A ¹³C NMR spectrum is available on SpectraBase.[1]No specific data found in free-access databases. Predicted shifts would show signals for the trioxane ring carbons and the propyl chain carbons.

Table 2: Infrared (IR) Spectroscopy Data

ParameterThis compound2,4,6-tripropyl-1,3,5-trioxane (for comparison)[2]
FTIR A transmission IR spectrum is available on SpectraBase.[1]Vibrational Frequencies (cm⁻¹): - C-H stretching: ~2850–2960- C-O-C stretching (trioxane ring): ~1100

Table 3: Mass Spectrometry (MS) Data

ParameterThis compound2,4,6-tripropyl-1,3,5-trioxane (for comparison)[3]
Molecular Weight 216.3172 g/mol [4]216.3172 g/mol [3]
Mass Spectrum Five GC-MS spectra are available on SpectraBase.[1] Expected fragmentation would involve the loss of isopropyl groups.A mass spectrum is available on the NIST WebBook.[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration. The solution is then transferred to an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is typically used.

    • Data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio.

    • The resulting Free Induction Decay (FID) is Fourier transformed to obtain the ¹H NMR spectrum.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The FID is processed similarly to the ¹H NMR data to generate the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The infrared spectrum of the sample is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of volatile compounds. A dilute solution of the sample in a volatile organic solvent is injected into the GC.

  • Gas Chromatography (GC) Parameters:

    • Column: A suitable capillary column (e.g., a non-polar or medium-polarity column) is used.

    • Carrier Gas: Helium is commonly used as the carrier gas.

    • Temperature Program: The oven temperature is ramped to ensure good separation of the components.

  • Mass Spectrometry (MS) Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

    • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Analysis cluster_output Results Sample Compound of Interest (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS ProcessNMR FID Processing & Spectral Analysis NMR->ProcessNMR ProcessIR Background Subtraction & Peak Identification IR->ProcessIR ProcessMS Chromatogram Analysis & Fragmentation Pattern MS->ProcessMS NMR_Data Chemical Shifts, Coupling Constants ProcessNMR->NMR_Data IR_Data Vibrational Frequencies ProcessIR->IR_Data MS_Data Mass-to-Charge Ratios, Relative Abundances ProcessMS->MS_Data

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

References

A Comprehensive Technical Guide to the Physical Properties of 2,4,6-Triisopropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of 2,4,6-Triisopropyl-1,3,5-trioxane, with a focus on its melting and boiling points. This document also outlines detailed experimental protocols for the determination of these properties and presents a logical workflow for the synthesis and characterization of this and similar organic compounds.

Physical Properties of this compound and Related Compounds

This compound is a cyclic trimer of isobutyraldehyde. While specific experimental data for this compound is limited, a melting point has been reported. To provide a comprehensive understanding of its expected physical characteristics, the table below includes data for this compound alongside a series of homologous 2,4,6-trialkyl-1,3,5-trioxanes. This comparative data allows for the observation of trends in physical properties with varying alkyl chain length and branching.

CompoundAlkyl SubstituentMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)Pressure (mbar)
2,4,6-Trimethyl-1,3,5-trioxaneMethylC6H12O3132.16--41-4239.99
2,4,6-Triethyl-1,3,5-trioxaneEthylC9H18O3174.24Liquid-2031-330.53
This compound Isopropyl C12H24O3 216.32 Crystalline Solid 58 - 59 [1]>100 (estimated) Reduced
2,4,6-Tripropyl-1,3,5-trioxanePropylC12H24O3216.32Liquid-115-11717 mmHg (~22.67)
2,4,6-Tripentyl-1,3,5-trioxanePentylC18H36O3300.48--118-1200.26
2,4,6-Triheptyl-1,3,5-trioxaneHeptylC24H48O3384.64Crystalline Solid29-30--

Synthesis of this compound

The primary synthetic route to 2,4,6-trialkyl-1,3,5-trioxanes is the acid-catalyzed cyclotrimerization of the corresponding aldehyde.[2] In the case of this compound, the precursor is isobutyraldehyde.

Synthesis Synthesis of this compound cluster_reactants Reactants cluster_catalyst Catalyst Isobutyraldehyde Isobutyraldehyde (3 eq.) Reaction Acid-Catalyzed Cyclotrimerization Isobutyraldehyde->Reaction Acid_Catalyst Acid Catalyst (e.g., Silica Gel) Acid_Catalyst->Reaction Product This compound Reaction->Product

Caption: Acid-catalyzed cyclotrimerization of isobutyraldehyde.

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of melting and boiling points for crystalline organic compounds such as this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity.[3][4] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[4]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

  • Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid at the bottom. The packed sample height should be approximately 2-3 mm.[5]

  • Initial Determination (Rapid Heating): Place the capillary tube in the heating block of the melting point apparatus. Heat the sample at a rapid rate to quickly determine an approximate melting range. This provides a target for a more accurate measurement.

  • Accurate Determination (Slow Heating): Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample. Heat the sample to a temperature about 10-15°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[4]

Boiling Point Determination (Micro-Reflux Method under Reduced Pressure)

For compounds that may decompose at their atmospheric boiling point or for which only small quantities are available, a micro-reflux method under reduced pressure is suitable.

Apparatus:

  • Small-scale distillation apparatus (e.g., Hickman still) or a test tube with a side arm

  • Thermometer and adapter

  • Vacuum source and pressure gauge (manometer)

  • Heating mantle or oil bath

  • Boiling chips or magnetic stirrer

Procedure:

  • Apparatus Setup: Place a small volume (a few milliliters) of the liquid sample into the distillation flask or test tube along with a boiling chip or a small magnetic stir bar.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm leading to the condenser or vacuum source.

  • Applying Vacuum: Seal the apparatus and connect it to the vacuum source. Carefully reduce the pressure to the desired level and record the pressure from the manometer.

  • Heating: Begin gently heating the sample. If using a magnetic stirrer, ensure gentle stirring.

  • Observation and Recording: Heat the liquid until it boils and a reflux ring of condensing vapor is observed on the walls of the apparatus, with the thermometer bulb fully immersed in the vapor. The temperature will stabilize; this is the boiling point at the recorded pressure.[6]

  • Correcting to Atmospheric Pressure (Optional): The boiling point at atmospheric pressure can be estimated from the boiling point at reduced pressure using a pressure-temperature nomograph.

General Workflow for Characterization of a Synthesized Organic Compound

Following the synthesis of a new compound, a systematic workflow is essential to confirm its identity, purity, and structure.

CharacterizationWorkflow General Workflow for Organic Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Structural & Purity Analysis Synthesis Organic Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR MS Mass Spectrometry (Molecular Weight) Purification->MS IR IR Spectroscopy (Functional Groups) Purification->IR Purity Purity Assessment (e.g., HPLC, GC, Melting Point) Purification->Purity Final_Characterization Final Compound Characterization NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization Purity->Final_Characterization

Caption: A typical workflow for the characterization of a new organic compound.

This workflow typically involves initial purification of the crude product, followed by a suite of spectroscopic and analytical techniques to elucidate the molecular structure and assess purity. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. Finally, techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or melting point analysis are employed to determine the purity of the synthesized compound.

References

An In-depth Technical Guide to the Acid-Catalyzed Cyclotrimerization of Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid-catalyzed cyclotrimerization of isobutyraldehyde is a fundamental organic reaction that yields 2,4,6-triisopropyl-1,3,5-trioxane, a stable cyclic trimer. This reaction is of significant interest due to its applications in various fields, including as a precursor for polymers and in the controlled release of isobutyraldehyde. This technical guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data. The core of this guide focuses on the step-by-step mechanistic pathway, illustrated with clear diagrams to facilitate a deeper understanding for researchers and professionals in drug development and chemical synthesis.

Introduction

The acid-catalyzed cyclotrimerization of aldehydes is a classic example of electrophilic addition to a carbonyl group, leading to the formation of a six-membered heterocyclic ring. In the case of isobutyraldehyde, this reaction produces this compound. The reaction is reversible and its equilibrium can be influenced by factors such as the concentration of reactants, the type of acid catalyst used, and the reaction temperature.[1] A variety of acids, including mineral acids (e.g., HCl, H₂SO₄) and solid acids (e.g., silica gel, zeolites), can be employed to catalyze this transformation.[2][3]

Reaction Mechanism

The acid-catalyzed cyclotrimerization of isobutyraldehyde proceeds through a series of well-defined steps involving protonation, nucleophilic attack, and cyclization. The overall mechanism can be broken down into the formation of a key hemiacetal intermediate, followed by its reaction with subsequent isobutyraldehyde molecules and eventual ring closure.

Step 1: Protonation of Isobutyraldehyde

The reaction is initiated by the protonation of the carbonyl oxygen of an isobutyraldehyde molecule by an acid catalyst (H⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Step 2: Formation of the Hemiacetal Intermediate

A second molecule of isobutyraldehyde, acting as a nucleophile, attacks the protonated carbonyl carbon of the first molecule. The oxygen atom of the attacking isobutyraldehyde molecule's carbonyl group uses one of its lone pairs to form a new carbon-oxygen bond. Subsequent deprotonation of the attacking oxygen results in the formation of a hemiacetal intermediate.

Step 3: Dimerization and Formation of a Linear Trimer

The hemiacetal intermediate, possessing a hydroxyl group, is then protonated by the acid catalyst. This is followed by the elimination of a water molecule to form a resonance-stabilized carbocation. A third isobutyraldehyde molecule then acts as a nucleophile, attacking this carbocation. Deprotonation of the newly added oxygen atom leads to the formation of a linear trimer.

Step 4: Cyclization and Formation of this compound

The linear trimer undergoes an intramolecular cyclization. The terminal hydroxyl group attacks the carbon of the protonated carbonyl group at the other end of the molecule. This ring-closing step forms the 1,3,5-trioxane ring. A final deprotonation step regenerates the acid catalyst and yields the stable cyclic trimer, this compound.

Below is a DOT language script that visualizes the logical relationship of the reaction mechanism.

Acid_Catalyzed_Cyclotrimerization A Isobutyraldehyde (x3) C Protonated Isobutyraldehyde A->C + H+ B Acid Catalyst (H+) D Hemiacetal Intermediate C->D + Isobutyraldehyde E Protonated Hemiacetal D->E + H+ F Carbocation Intermediate E->F - H2O K H2O G Linear Trimer F->G + Isobutyraldehyde H Protonated Linear Trimer G->H + H+ I Cyclized Intermediate H->I Intramolecular Cyclization J This compound I->J - H+

Logical flow of the cyclotrimerization mechanism.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducible results. Below are protocols for two common types of acid catalysts.

Synthesis using a Solid Acid Catalyst (Silica Gel)

This protocol is adapted from a patented procedure and offers the advantage of easy catalyst removal.

Materials:

  • Isobutyraldehyde (1060 g)

  • Silica gel beads (100 g)

Procedure:

  • To a suitable reaction vessel, add 1060 g of isobutyraldehyde and 100 g of silica gel beads.

  • Stir the mixture at 15 °C for 15 hours.

  • After the reaction period, separate the silica gel beads by filtration.

  • The resulting crystal slurry is filtered with suction and the collected solid is washed with cold isobutyraldehyde.

  • The solid product is then dried under vacuum to yield this compound.

Expected Yield: 710 g (67% of theoretical yield).[3]

Synthesis using a Mineral Acid Catalyst (Conceptual Protocol)

While a specific literature procedure with a mineral acid for isobutyraldehyde trimerization was not found in the immediate search, a general conceptual protocol based on established principles of acid-catalyzed acetal formation is provided below.

Materials:

  • Isobutyraldehyde

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve isobutyraldehyde in an anhydrous solvent in a flask equipped with a stirrer and a drying tube.

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid with vigorous stirring.

  • Allow the reaction to proceed at a controlled low temperature, monitoring the progress by a suitable method (e.g., TLC or GC).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or distillation.

Below is a DOT language script that visualizes the experimental workflow for the solid acid-catalyzed synthesis.

Experimental_Workflow A Mix Isobutyraldehyde and Silica Gel B Stir at 15°C for 15h A->B C Filter to remove Silica Gel B->C D Filter Crystal Slurry C->D E Wash with cold Isobutyraldehyde D->E F Dry under Vacuum E->F G This compound F->G

Workflow for solid acid-catalyzed synthesis.

Data Presentation

Quantitative data is essential for evaluating the efficiency and characteristics of the cyclotrimerization reaction.

Reaction Conditions and Yields
CatalystReactant Ratio (Aldehyde:Catalyst)Temperature (°C)Time (h)Yield (%)Reference
Silica Gel10.6 : 1 (w/w)151567[3]

Note: Further quantitative data on yields with other catalysts and varying conditions would require additional specific experimental studies.

Spectroscopic Data for this compound
Spectroscopic TechniqueKey Signals
¹³C NMR Peaks corresponding to the methine and methyl carbons of the isopropyl groups, and the methine carbon of the trioxane ring.
¹H NMR Signals for the methine and methyl protons of the isopropyl groups, and the methine proton of the trioxane ring.
IR Spectroscopy Characteristic C-O-C stretching frequencies for the trioxane ring and C-H stretching and bending vibrations for the isopropyl groups.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of this compound, and fragmentation patterns typical of acetals.

Specific peak values can be obtained from spectral databases such as SpectraBase.

Conclusion

The acid-catalyzed cyclotrimerization of isobutyraldehyde provides an efficient route to this compound. Understanding the detailed reaction mechanism, including the formation of key intermediates like the hemiacetal, is crucial for optimizing reaction conditions and maximizing yields. The use of solid acid catalysts presents a practical and environmentally friendly approach to this synthesis. This guide provides a foundational understanding for researchers and professionals, encouraging further investigation into the kinetics and optimization of this important organic transformation.

References

An In-depth Technical Guide to the Stereoisomers of 2,4,6-Triisopropyl-1,3,5-trioxane and Their Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,4,6-triisopropyl-1,3,5-trioxane, focusing on their synthesis, conformational analysis, and relative stability. The document details the acid-catalyzed cyclotrimerization of isobutyraldehyde as the primary synthetic route and explores the profound influence of the bulky isopropyl substituents on the stereochemical outcome. Through an analysis of steric hindrance and conformational energetics, this guide establishes the pronounced stability of the cis-stereoisomer, where all three isopropyl groups occupy equatorial positions on the trioxane ring. Detailed experimental protocols for synthesis and characterization, including nuclear magnetic resonance (NMR) spectroscopy, are provided. This guide serves as a critical resource for researchers working with substituted 1,3,5-trioxanes and those interested in the principles of stereochemistry and conformational analysis in heterocyclic systems.

Introduction

This compound is a six-membered heterocyclic compound characterized by a trioxane ring with isopropyl groups attached to each of its three carbon atoms.[1] The stereochemistry of this molecule is of significant interest due to the steric bulk of the isopropyl groups, which dictates the preferred conformation of the trioxane ring and the relative stability of its possible stereoisomers. Understanding the stereoisomeric landscape and the factors governing stability is crucial for applications in organic synthesis and materials science, where the specific geometry of a molecule can significantly impact its physical and chemical properties.

The 1,3,5-trioxane ring system typically adopts a chair-like conformation to minimize steric strain, similar to cyclohexane.[1] For substituted trioxanes, the orientation of the substituents as either axial or equatorial plays a critical role in the overall stability of the molecule. This guide will delve into the synthesis of this compound and provide a detailed analysis of the stability of its stereoisomers, supported by established principles of conformational analysis.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the acid-catalyzed cyclotrimerization of isobutyraldehyde.[1] This reaction involves the condensation of three molecules of the aldehyde to form the six-membered trioxane ring.

Reaction Pathway

The logical flow of the synthesis is depicted in the following diagram:

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Isobutyraldehyde Isobutyraldehyde Trioxane This compound Isobutyraldehyde->Trioxane Cyclotrimerization Acid_Catalyst Acid Catalyst (e.g., Silica Gel) Acid_Catalyst->Trioxane G Conformational Equilibrium of this compound cluster_cis cis-Isomer (all-equatorial) cluster_trans trans-Isomer (axial/equatorial) cis All Isopropyl Groups Equatorial cis_stability Highly Stable cis->cis_stability Minimizes Steric Strain trans_stability Highly Unstable cis_stability->trans_stability Equilibrium lies far to the left trans One or More Isopropyl Groups Axial trans->trans_stability Significant 1,3-Diaxial Interactions

References

An In-depth Technical Guide to 2,4,6-tris(1-methylethyl)-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-tris(1-methylethyl)-1,3,5-trioxane, a substituted trioxane, is a heterocyclic organic compound. Trioxanes are characterized by a six-membered ring consisting of three carbon atoms and three oxygen atoms.[1] This class of compounds is of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and potential applications of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane, with a focus on providing detailed information for researchers and professionals in drug development.

IUPAC Nomenclature and Chemical Structure

The systematic IUPAC name for this compound is 2,4,6-tris(1-methylethyl)-1,3,5-trioxane .[2] It is also commonly known by several synonyms, including:

  • 2,4,6-triisopropyl-1,3,5-trioxane

  • s-Trioxane, 2,4,6-triisopropyl-[2]

  • Paraisobutyraldehyde[3]

  • Sunsubly B[2]

The chemical structure consists of a central 1,3,5-trioxane ring with three isopropyl groups attached to the carbon atoms of the ring.

Molecular Formula: C₁₂H₂₄O₃[2]

Molecular Weight: 216.3172 g/mol [2]

Canonical SMILES: CC(C)C1OC(OC(O1)C(C)C)C(C)C[3]

InChI Key: XYIANCZIPATGDH-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical properties of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₄O₃[2]
Molecular Weight 216.3172 g/mol [2]
Boiling Point 244.9 °C at 760 mmHg[3]
Flash Point 80 °C[3]
Density 0.916 g/cm³[3]
CAS Registry Number 7580-12-3[2]

Synthesis

The primary method for the synthesis of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane is the acid-catalyzed cyclotrimerization of isobutyraldehyde.[4] This reaction involves the condensation of three molecules of the aldehyde to form the stable six-membered trioxane ring.

Synthesis Pathway

The synthesis of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane from isobutyraldehyde is depicted in the following diagram:

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product Isobutyraldehyde_1 Isobutyraldehyde Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, Silica Gel) Isobutyraldehyde_1->Acid_Catalyst Isobutyraldehyde_2 Isobutyraldehyde Isobutyraldehyde_2->Acid_Catalyst Isobutyraldehyde_3 Isobutyraldehyde Isobutyraldehyde_3->Acid_Catalyst Trioxane 2,4,6-tris(1-methylethyl)-1,3,5-trioxane Acid_Catalyst->Trioxane Trimerization

Caption: Acid-catalyzed synthesis of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 2,4,6-trialkyl-1,3,5-trioxanes, adapted for the synthesis of the title compound.

Materials:

  • Isobutyraldehyde ((CH₃)₂CHCHO)[5]

  • Acid catalyst (e.g., sulfuric acid, pre-treated silica gel beads)[4]

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a stirred solution of isobutyraldehyde in an anhydrous solvent at a controlled temperature (typically between -10°C and 15°C), a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) or pre-treated silica gel beads is added.[6]

  • The reaction mixture is stirred for several hours at this temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion of the reaction, the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution) if a liquid acid was used, or filtered off in the case of a solid catalyst.

  • The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification of the 2,4,6-tris(1-methylethyl)-1,3,5-trioxane can be achieved by distillation under reduced pressure.[6]

Note: The reaction temperature and choice of catalyst can significantly influence the yield and purity of the product. Lower temperatures often favor the formation of the trimer over side products.

Potential Research Applications

While specific applications of 2,4,6-tris(1-methylethyl)-1,3,5-trioxane in drug development are not extensively documented, the broader class of trioxanes has shown significant biological activity. The most notable example is the antimalarial drug artemisinin and its derivatives, which contain a 1,2,4-trioxane ring.

The 1,3,5-trioxane scaffold present in 2,4,6-tris(1-methylethyl)-1,3,5-trioxane could be explored for:

  • Antimicrobial Properties: Trioxane itself is known to have disinfectant properties.[7]

  • Drug Delivery: The cyclic structure could potentially serve as a scaffold for the development of new therapeutic agents.

  • Chemical Synthesis: It can serve as a stable source of isobutyraldehyde, which can be released under specific conditions.[8]

Conclusion and Future Directions

2,4,6-tris(1-methylethyl)-1,3,5-trioxane is a well-defined chemical entity with established nomenclature and physicochemical properties. Its synthesis via the acid-catalyzed trimerization of isobutyraldehyde is a straightforward process. However, there is a notable lack of research into its biological activities and potential applications, particularly in the field of drug development. Future research should focus on the biological screening of this and other substituted 1,3,5-trioxanes to explore their therapeutic potential. Furthermore, detailed spectroscopic and crystallographic studies would provide deeper insights into its three-dimensional structure and conformational dynamics, which could aid in the rational design of new drug candidates.

References

In-Depth Technical Guide: 2,4,6-Triisopropyl-1,3,5-trioxane (CAS Number 7580-12-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and experimental protocols for 2,4,6-Triisopropyl-1,3,5-trioxane. The information is curated to support research and development activities, with a focus on data presentation, experimental methodology, and conceptual visualization.

Chemical Identification and Properties

This compound is a substituted heterocyclic organic compound. It is the cyclic trimer of isobutyraldehyde. The bulky isopropyl groups attached to the trioxane ring confer specific steric and electronic properties that influence its reactivity and physical characteristics.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 7580-12-3
IUPAC Name 2,4,6-tri(propan-2-yl)-1,3,5-trioxane
Molecular Formula C₁₂H₂₄O₃[1]
Molecular Weight 216.32 g/mol [1]
Synonyms Triisopropyl-s-trioxane, 2,4,6-Triisopropyltrioxane, Sunsubly B[2]
Canonical SMILES CC(C)C1OC(OC(O1)C(C)C)C(C)C[1]
InChI Key XYIANCZIPATGDH-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties

PropertyValueSource
Physical State Crystalline solid[4]
Melting Point 58-59 °C[4]
Boiling Point Estimated >100°C at reduced pressure[1]
Solubility Very slightly soluble (0.52 g/L) at 25 °C

Safety and Hazard Information

A comprehensive understanding of the safety profile of this compound is crucial for its handling and use in a laboratory setting. The following information is derived from available Safety Data Sheets (SDS).

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed

Table 4: Handling and Storage Recommendations

AspectRecommendation
Handling Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and safety goggles. Avoid contact with skin and eyes and avoid the formation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

Table 5: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is the acid-catalyzed cyclotrimerization of isobutyraldehyde. Below are two detailed experimental protocols.

Synthesis via Silica Gel Catalysis

This method utilizes silica gel beads as a catalyst for the cyclotrimerization reaction.

Experimental Protocol:

  • To 1060 g of isobutyraldehyde, add 100 g of silica gel beads.

  • Stir the mixture for 15 hours at a controlled temperature of 15 °C.

  • Separate the catalyst beads from the reaction mixture.

  • Filter the resulting crystal slurry with suction and wash with isobutyraldehyde.

  • Dry the collected crystals under vacuum to yield 710 g (67% of theoretical yield) of this compound.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Isobutyraldehyde Isobutyraldehyde Stirring at 15 C for 15h Stirring at 15 C for 15h Isobutyraldehyde->Stirring at 15 C for 15h Silica Gel Beads Silica Gel Beads Silica Gel Beads->Stirring at 15 C for 15h Catalyst Separation Catalyst Separation Stirring at 15 C for 15h->Catalyst Separation Filtration Filtration Catalyst Separation->Filtration Washing Washing Filtration->Washing Vacuum Drying Vacuum Drying Washing->Vacuum Drying Final Product Final Product Vacuum Drying->Final Product

Synthesis of this compound via Silica Gel Catalysis.
Solvent-Free Synthesis using Ionic Liquids

This environmentally friendly approach utilizes an ionic liquid as a catalyst in a solvent-free system.

Experimental Protocol:

  • In a reaction vessel, combine 25.0 g of isobutyraldehyde with 1.0 g of the ionic liquid catalyst [Et₃NH]Cl/FeCl₃ (x(FeCl₃)=0.62).

  • Stir the mixture at 25 °C for 1 hour.

  • The ionic liquid catalyst can be conveniently separated from the reaction mixture.

  • The product can be isolated with a conversion of isobutyraldehyde at 91.1% and a selectivity to this compound of 99.8%.

G cluster_start Reactants cluster_reaction Solvent-Free Reaction cluster_separation Separation Isobutyraldehyde (25.0g) Isobutyraldehyde (25.0g) Stirring at 25 C for 1h Stirring at 25 C for 1h Isobutyraldehyde (25.0g)->Stirring at 25 C for 1h Ionic Liquid Catalyst (1.0g) Ionic Liquid Catalyst (1.0g) Ionic Liquid Catalyst (1.0g)->Stirring at 25 C for 1h Catalyst Separation Catalyst Separation Stirring at 25 C for 1h->Catalyst Separation Product Isolation Product Isolation Catalyst Separation->Product Isolation

Solvent-Free Synthesis using an Ionic Liquid Catalyst.

Applications in Research and Development

This compound serves as a versatile molecule in various chemical applications. Its stability as a cyclic trimer allows it to be a stable source of isobutyraldehyde, which can be regenerated under specific conditions.

  • Intermediate in Chemical Synthesis: It can be used as a building block for more complex molecules in multi-step organic synthesis.

  • Stabilizer: The trioxane ring can act as a stabilizing agent in certain chemical formulations.

  • Polymer Chemistry: It has potential applications in polymer synthesis.

  • Protecting Group: The trioxane structure can be considered a protected form of the aldehyde. While not a conventional protecting group for an existing aldehyde in a molecule, its formation from an aldehyde and subsequent regeneration represents the core principle of protection and deprotection.

While specific documented uses in drug development are limited, the trioxane core is a key pharmacophore in a class of potent antimalarial drugs, most notably artemisinin and its derivatives.[3][6][7] The endoperoxide bridge within the trioxane-like structure of these compounds is crucial for their biological activity.

G cluster_malaria Malaria Parasite (in Red Blood Cell) Heme (Fe2+) Heme (Fe2+) Activated Trioxane (Carbon-centered radicals) Activated Trioxane (Carbon-centered radicals) Heme (Fe2+)->Activated Trioxane (Carbon-centered radicals) Parasite Proteins Parasite Proteins Parasite Death Parasite Death Parasite Proteins->Parasite Death Leads to Trioxane Antimalarial Trioxane Antimalarial Trioxane Antimalarial->Heme (Fe2+) Activation Activated Trioxane (Carbon-centered radicals)->Parasite Proteins Alkylation

General Mechanism of Action for Trioxane-based Antimalarials.

References

Solubility Profile of 2,4,6-Triisopropyl-1,3,5-trioxane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-Triisopropyl-1,3,5-trioxane, a heterocyclic organic compound. Due to a lack of specific quantitative solubility data in publicly available literature, this guide presents a qualitative assessment based on the compound's structure, along with a detailed, generalized experimental protocol for its precise determination.

Core Concepts: Structure and Expected Solubility

This compound is a cyclic ether with the molecular formula C₁₂H₂₄O₃. Its structure consists of a six-membered trioxane ring with three isopropyl groups attached to the carbon atoms. The presence of the polar ether linkages and the nonpolar isopropyl groups suggests a degree of solubility in a range of organic solvents. Based on the principle of "like dissolves like," it is anticipated to be more soluble in nonpolar and moderately polar organic solvents.

A German patent provides a melting point for crystallized this compound as 58 to 59 °C[1]. The solid nature of this compound at room temperature necessitates the use of appropriate analytical methods to determine its solubility.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been reported. The following table is provided as a template for researchers to populate as data becomes available through experimentation.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Temperature (°C)Solubility ( g/100 mL)
HexaneC₆H₁₄1.8825Data not available
TolueneC₇H₈2.3825Data not available
Diethyl Ether(C₂H₅)₂O4.3425Data not available
ChloroformCHCl₃4.8125Data not available
Ethyl AcetateC₄H₈O₂6.0225Data not available
AcetoneC₃H₆O20.725Data not available
EthanolC₂H₅OH24.525Data not available
MethanolCH₃OH32.725Data not available
Dimethyl Sulfoxide (DMSO)C₂H₆OS46.725Data not available

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the widely accepted shake-flask method.

1. Materials and Equipment:

  • This compound (solid, of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

    • Accurately pipette a known volume of the selected organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Accurately weigh the filtered solution.

    • Allow the solvent to evaporate from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

    • Once the solvent has completely evaporated, reweigh the vial containing the dried solute.

  • Quantification:

    • Alternatively, the concentration of the solute in the filtered supernatant can be determined using a validated analytical method such as HPLC or GC.

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Generate a calibration curve by analyzing the standard solutions.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

3. Calculation of Solubility:

  • Gravimetric Method: Solubility ( g/100 mL) = [(Weight of vial + residue) - Weight of empty vial] / (Volume of filtered solution) * 100

  • Instrumental Analysis Method: Solubility ( g/100 mL) = (Concentration from calibration curve) * (Dilution factor) * 100

Workflow and Process Visualization

The following diagrams illustrate the key processes involved in the synthesis and solubility determination of this compound.

G General Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isobutyraldehyde Isobutyraldehyde Cyclotrimerization Acid-Catalyzed Cyclotrimerization Isobutyraldehyde->Cyclotrimerization Trioxane This compound Cyclotrimerization->Trioxane

Caption: Synthesis of this compound.

G Experimental Workflow for Solubility Determination start Start prepare Prepare Supersaturated Solution (Excess Solute) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prepare->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter quantify Quantify Solute (Gravimetric or HPLC/GC) filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4,6-Triisopropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 2,4,6-Triisopropyl-1,3,5-trioxane is limited in publicly available literature. The following guide is a comprehensive overview based on the established chemistry of analogous 2,4,6-trialkyl-substituted-1,3,5-trioxanes and general principles of thermal analysis.

Introduction

This compound is the cyclic trimer of isobutyraldehyde. The 1,3,5-trioxane ring system serves as a stable, manageable source of the corresponding aldehyde, which can be released under specific conditions.[1] The thermal stability of this class of compounds is of critical importance for its storage, handling, and application in chemical synthesis, particularly in drug development where controlled release of the aldehyde monomer may be required. The stability of the trioxane ring is influenced by the steric and electronic effects of the alkyl substituents.[1] This guide provides an in-depth analysis of the expected thermal behavior and decomposition pathway of this compound, supported by data from related compounds and standardized experimental protocols.

Predicted Thermal Decomposition Pathway

The principal thermal decomposition route for 2,4,6-trialkyl-1,3,5-trioxanes is a retro-cyclization reaction, yielding three molecules of the corresponding aldehyde. This process is essentially the reverse of its acid-catalyzed formation.[1] For this compound, the decomposition product is isobutyraldehyde.

The decomposition is expected to be initiated by heat, and the rate can be significantly increased by the presence of acidic catalysts. The reaction is reversible, but under conditions where the volatile aldehyde is removed, the equilibrium is driven towards the decomposition products.

DecompositionPathway Trioxane This compound TransitionState [Transition State] Trioxane->TransitionState Heat (Δ) Acid Catalyst (H⁺) Aldehyde 3 x Isobutyraldehyde TransitionState->Aldehyde Ring Cleavage

Caption: Proposed decomposition pathway of this compound.

Quantitative Data Summary

Table 1: Thermal Properties of Analogous Trioxanes

CompoundStructureDecomposition Onset/RangeDecomposition Product(s)
1,3,5-TrioxaneCyclic trimer of formaldehyde523 - 603 K (in Argon)Formaldehyde
MetaldehydeCyclic tetramer of acetaldehydeDepolymerization begins at 80°C, complete >200°C[2]Acetaldehyde[2]
Polyoxymethylene (POM)Polymer of formaldehyde> 270°C (in Nitrogen)[3]Formaldehyde[4][5]

Table 2: Physical Properties of Isobutyraldehyde (Decomposition Product)

PropertyValue
Molecular FormulaC₄H₈O
Molar Mass72.11 g/mol
Boiling Point63 °C[6]
Melting Point-65 °C[6]
Flash Point-40 °F (-40 °C)[6]
Autoignition Temperature384 °F (196 °C)
Solubility in Water11g/100mL at 20°C[6]

Experimental Protocols

To experimentally determine the thermal stability and decomposition profile of this compound, the following standard methodologies are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose by measuring changes in mass as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.[1]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or ceramic).

  • Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[7]

  • Temperature Program: Equilibrate the sample at a low temperature (e.g., 30°C). Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 400°C).[7]

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the point of significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.[4]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample pan Place in TGA pan weigh->pan load Load into TGA pan->load purge Purge with N₂/Ar load->purge heat Heat at 10°C/min purge->heat plot Plot Mass Loss vs. Temp heat->plot onset Determine Onset Temp plot->onset dtg Analyze DTG Curve plot->dtg

Caption: General workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition, providing information on the energetics of these processes.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.[8]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell at a constant flow rate.

  • Temperature Program: Equilibrate the sample at a low temperature. Heat the sample at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the expected melting and decomposition events.[9]

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) will appear as peaks. The peak area can be integrated to determine the enthalpy change (ΔH) of the transition.[10]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample pan Seal in DSC pan weigh->pan load Load sample & ref. pan->load purge Purge with N₂ load->purge heat Heat at 10°C/min purge->heat plot Plot Heat Flow vs. Temp heat->plot peaks Identify endo/exo peaks plot->peaks enthalpy Calculate ΔH peaks->enthalpy

Caption: General workflow for Differential Scanning Calorimetry (DSC).

Evolved Gas Analysis (TGA-MS/FTIR)

Objective: To identify the decomposition products by coupling the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

  • Instrumentation: A TGA instrument interfaced with an MS or FTIR spectrometer.

  • Procedure: The TGA experiment is performed as described in section 4.1. The gaseous products evolved during decomposition are transferred via a heated transfer line to the MS or FTIR for analysis.

  • Data Analysis: The mass spectrum or infrared spectrum of the evolved gases is recorded as a function of temperature. This allows for the identification of the decomposition products (expected to be primarily isobutyraldehyde) and the temperature range over which they are released.[4]

Conclusion

While direct experimental data for this compound is scarce, a comprehensive understanding of its thermal stability and decomposition can be inferred from the behavior of analogous compounds. The primary decomposition pathway is expected to be a retro-cyclization to three molecules of isobutyraldehyde, a process that can be initiated by heat and accelerated by acid catalysis. The application of standard thermal analysis techniques such as TGA and DSC, coupled with evolved gas analysis, will be crucial in precisely quantifying the thermal properties and confirming the decomposition mechanism for this compound. The provided protocols offer a robust framework for researchers to conduct these essential investigations.

References

Methodological & Application

Application Note and Experimental Protocol for the Synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane, a six-membered heterocyclic compound. The primary and recommended method involves the acid-catalyzed cyclotrimerization of isobutyraldehyde.[1][2] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. The procedure using a solid acid catalyst (silica gel) is highlighted for its simplicity and effectiveness. An alternative method employing an ionic liquid catalyst under solvent-free conditions is also presented.

Introduction

This compound is a symmetrical molecule featuring a six-membered trioxane ring with isopropyl substituents on each carbon atom.[1] This structure is formed through the acid-catalyzed trimerization of three isobutyraldehyde molecules.[2] The stability of the trioxane ring allows it to serve as a stable source of isobutyraldehyde, which can be regenerated through ring-opening reactions.[2] Trioxane derivatives have applications as intermediates in organic synthesis and as model compounds for studying the properties and reactivity of the trioxane ring system.[1][3] This protocol details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed cyclotrimerization of isobutyraldehyde as shown below:

Experimental Protocols

Two effective methods for the synthesis of this compound are presented below. Method A, which utilizes silica gel, is the recommended procedure based on available detailed experimental data.

Method A: Synthesis using a Solid Acid Catalyst (Silica Gel)

This protocol is adapted from a patented procedure and offers a straightforward method for the synthesis.[4]

Materials:

  • Isobutyraldehyde ((CH₃)₂CHCHO), 99%

  • Silica gel beads (pre-treated)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Suitable organic solvent for washing (e.g., cold isobutyraldehyde or a non-polar solvent)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-water bath)

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, combine 1060 g of isobutyraldehyde and 100 g of pre-treated silica gel beads.[4]

  • Immerse the flask in a cooling bath to maintain the reaction temperature at 15°C.[4]

  • Stir the mixture vigorously for 15 hours at 15°C.[4]

  • Upon completion, separate the silica gel catalyst beads from the reaction mixture by decantation or filtration.[4]

  • The product will have crystallized out of the solution, forming a slurry. Filter the crystalline slurry using a Büchner funnel.[4]

  • Wash the collected crystals with a small amount of cold isobutyraldehyde.[4]

  • Dry the crystalline product under vacuum to remove any residual solvent.[4]

  • The final product is a crystalline solid.[4] An initial yield of 710 g (67%) with a melting point of 58-59°C can be expected.[4]

  • Further product can be obtained by concentrating the mother liquor and cooling to induce further crystallization, yielding an additional 220 g.[4]

Method B: Synthesis using an Ionic Liquid Catalyst under Solvent-Free Conditions

This method provides a green chemistry approach by avoiding the use of volatile organic solvents.[2][5]

Materials:

  • Isobutyraldehyde ((CH₃)₂CHCHO), 99%

  • Ionic Liquid Catalyst: [Et₃NH]Cl/FeCl₃ (mole fraction of FeCl₃ = 0.62)

Equipment:

  • Reaction vial or flask with a magnetic stirrer

  • Magnetic stir plate

  • Standard work-up equipment (separatory funnel, etc.)

Procedure:

  • In a reaction vial, place 25.0 g of isobutyraldehyde and 1.0 g of the ionic liquid catalyst [Et₃NH]Cl/FeCl₃.[5]

  • Stir the mixture at 25°C for 1 hour.[5]

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, the ionic liquid can be separated and potentially recycled. The product can be purified by distillation or crystallization.

Data Presentation

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reaction Parameters and Yield for Method A (Silica Gel Catalyst) [4]

ParameterValue
Reactant (Isobutyraldehyde)1060 g
Catalyst (Silica Gel)100 g
Temperature15°C
Reaction Time15 hours
Initial Yield710 g (67%)
Additional Yield (from mother liquor)220 g
Melting Point58-59°C
Physical StateCrystalline Solid

Table 2: Reaction Parameters and Yield for Method B (Ionic Liquid Catalyst) [5]

ParameterValue
Reactant (Isobutyraldehyde)25.0 g
Catalyst ([Et₃NH]Cl/FeCl₃)1.0 g
Temperature25°C
Reaction Time1 hour
Conversion of Isobutyraldehyde91.1%
Selectivity for Product99.8%

Table 3: Physical Properties of Related 2,4,6-Trialkyl-1,3,5-trioxanes for Comparison [1][4]

CompoundPhysical StateBoiling Point (°C / mbar)Refractive Index
2,4,6-Triethyl-1,3,5-trioxaneLiquid31-33 / 0.531.4176
2,4,6-Tripropyl-1,3,5-trioxaneLiquid104-106 / 21.321.4265
2,4,6-Tributyl-1,3,5-trioxaneLiquid105-109 / 0.531.4338
2,4,6-Tripentyl-1,3,5-trioxaneLiquid118-120 / 0.261.4415

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound using the silica gel catalyst method.

experimental_workflow start Start A Combine Isobutyraldehyde and Silica Gel start->A process process decision decision output output end End B Stir at 15°C for 15 hours A->B C Separate Catalyst (Filtration/Decantation) B->C D Filter Crystalline Product C->D E Wash Crystals D->E H Concentrate Mother Liquor and Cool D->H Mother Liquor F Dry Under Vacuum E->F G Characterize Product (Melting Point, etc.) F->G G->end I Isolate Additional Product H->I I->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Isobutyraldehyde is a flammable liquid and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exercise caution when working with acidic catalysts.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The synthesis of this compound can be reliably achieved through the acid-catalyzed cyclotrimerization of isobutyraldehyde. The use of silica gel as a catalyst provides a high-yielding and straightforward procedure for obtaining the crystalline product. The alternative use of an ionic liquid catalyst presents a solvent-free option with high conversion and selectivity. These protocols provide researchers with a solid foundation for the preparation of this compound for further study and application.

References

Using 2,4,6-Triisopropyl-1,3,5-trioxane as a source of isobutyraldehyde in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: 2,4,6-Triisopropyl-1,3,5-trioxane as an Isobutyraldehyde Source

Introduction

This compound is the stable, cyclic trimer of isobutyraldehyde. Isobutyraldehyde is a volatile, pungent, and colorless liquid aldehyde used in the synthesis of various organic compounds, including amino acids (valine and leucine), resins, plasticizers, and flavoring agents.[1][2][3] Due to its volatility and pungent odor, handling and accurate dispensing of isobutyraldehyde can be challenging in a laboratory setting. This compound serves as a convenient and stable solid precursor, which can generate isobutyraldehyde in situ through controlled depolymerization. This approach offers significant advantages in managing reaction stoichiometry and minimizing exposure to the volatile aldehyde.

Key Advantages of Using this compound:

  • Ease of Handling: As a crystalline solid, the trioxane is easier to weigh and handle compared to the volatile liquid isobutyraldehyde.[4]

  • Stability: The trioxane ring is stable under neutral or alkaline conditions, allowing for storage and use under a wider range of conditions.[5]

  • Controlled Release: The gradual, acid-catalyzed depolymerization of the trioxane allows for the slow and controlled release of isobutyraldehyde into the reaction mixture. This can be crucial for minimizing side reactions, such as resinification, that can occur with high concentrations of the aldehyde.[4][5]

  • High Purity Aldehyde Source: The depolymerization process can yield isobutyraldehyde of very high purity.[4]

  • Reduced Odor: The solid trimer has a significantly less pungent odor than the monomeric aldehyde, improving the laboratory environment.[6]

Principle of Depolymerization

The formation of this compound from isobutyraldehyde is an acid-catalyzed cyclotrimerization, which is a reversible process.[5] The equilibrium can be shifted back towards the monomeric aldehyde by heating the trioxane in the presence of an acidic catalyst.[4] This process, known as depolymerization or cracking, regenerates isobutyraldehyde for immediate use in a subsequent chemical reaction.

Physicochemical Properties

A summary of the key properties of this compound and its corresponding monomer, isobutyraldehyde, is provided below for easy comparison.

PropertyThis compoundIsobutyraldehyde
Molecular Formula C₁₂H₂₄O₃C₄H₈O[1]
Molar Mass 216.32 g/mol 72.11 g/mol [1]
Appearance Crystalline solid[4]Colorless liquid[1][6]
Melting Point 58-59 °C[4]-65 °C[1][3]
Boiling Point 104-106 °C at 21.32 mbar[4]63 °C[1][3]
Density Not specified0.79 g/cm³[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the acid-catalyzed cyclotrimerization of isobutyraldehyde to form its stable cyclic trimer.

Materials:

  • Isobutyraldehyde (700 g)

  • Silica gel beads (100 g, pre-treated as an acidic catalyst)

  • Acetone (for dissolution and filtration)

Procedure:

  • In a suitable reaction vessel, combine 700 g of isobutyraldehyde with 100 g of acidic silica gel beads.

  • Stir the mixture at 15°C for 4 days. The product will begin to solidify into a crystal pulp.

  • Dissolve the resulting crystal pulp in a sufficient volume of acetone.

  • Filter the mixture to remove the silica gel catalyst.

  • Cool the filtrate to 0°C to induce crystallization of the product.

  • Collect the crystalline this compound by suction filtration.

  • Further product can be obtained by concentrating the mother liquor.[4]

Yield:

  • Initial crystallization: 710 g (67% of theoretical yield).[4]

  • From mother liquor: An additional 220 g can be isolated.[4]

Protocol 2: In Situ Generation of Isobutyraldehyde from this compound

This general protocol outlines the depolymerization of the trioxane to generate isobutyraldehyde for use in a subsequent reaction.

Materials:

  • This compound

  • Acidic catalyst (e.g., pre-treated silica gel beads)[4]

  • Reaction solvent (if required by the subsequent reaction)

  • Other reactants for the desired synthesis

Procedure:

  • To a reaction flask equipped with a distillation head (if the aldehyde needs to be distilled) or a reflux condenser (for in situ use), add this compound and the acidic silica gel catalyst (a ratio of 1:10 by weight can be used as a starting point).[4]

  • Heat the mixture to a temperature above 50°C (typically 70-100°C) to initiate the cleavage of the trioxane ring.[4]

  • The generated isobutyraldehyde can either be slowly distilled off for collection or used directly in the reaction vessel.[4] For in situ applications, the other reactants can be added to the flask once the depolymerization has started.

  • The reaction temperature should be maintained according to the requirements of the subsequent synthetic step.

Note: The rate of aldehyde generation can be controlled by adjusting the temperature and the amount of catalyst.

Quantitative Data Summary

The following table summarizes the quantitative data related to the synthesis and depolymerization processes.

ProcessReactant(s)CatalystTemperatureYieldPurity of ProductReference
Synthesis of Trioxane IsobutyraldehydeAcidic Silica Gel15°C67% (initial)Crystalline (m.p. 58-59°C)[4]
Depolymerization 2,4,6-Tripropyl-1,3,5-trioxaneAcidic Silica Gel70-100°C~95%>99.9%[4]

Note: The depolymerization data is for the analogous 2,4,6-tripropyl-1,3,5-trioxane, but the principle and expected high yield/purity are directly applicable to the triisopropyl variant.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and depolymerization processes.

G cluster_synthesis Synthesis of the Trioxane Isobutyraldehyde Isobutyraldehyde Reaction_S Cyclotrimerization (15°C) Isobutyraldehyde->Reaction_S Catalyst_S Acid Catalyst (e.g., Silica Gel) Catalyst_S->Reaction_S Trioxane 2,4,6-Triisopropyl- 1,3,5-trioxane Reaction_S->Trioxane

Caption: Workflow for the synthesis of this compound.

G cluster_depolymerization In Situ Generation and Use of Isobutyraldehyde Trioxane_D 2,4,6-Triisopropyl- 1,3,5-trioxane Depolymerization Depolymerization (Ring Cleavage) Trioxane_D->Depolymerization Catalyst_D Acid Catalyst + Heat (70-100°C) Catalyst_D->Depolymerization Isobutyraldehyde_D Isobutyraldehyde (Generated in situ) Depolymerization->Isobutyraldehyde_D SubsequentReaction Subsequent Reaction (e.g., Aldol Condensation) Isobutyraldehyde_D->SubsequentReaction FinalProduct Desired Final Product SubsequentReaction->FinalProduct

Caption: Workflow for the depolymerization and in situ use of isobutyraldehyde.

References

Application of 2,4,6-Triisopropyl-1,3,5-trioxane in Organic Synthesis Reactions: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropyl-1,3,5-trioxane is a stable, crystalline cyclic trimer of isobutyraldehyde.[1] In organic synthesis, its primary application is to serve as a convenient and manageable solid source of anhydrous isobutyraldehyde. The controlled, in situ generation of the aldehyde from the trioxane offers significant advantages, particularly in reactions sensitive to the high reactivity and volatility of the monomeric aldehyde, helping to suppress side reactions such as polymerization and enolization. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in key organic synthesis reactions.

Synthesis of this compound

The principal method for synthesizing this compound is the acid-catalyzed cyclotrimerization of isobutyraldehyde.[1] A variety of catalysts can be employed, including mineral acids, ion-exchange resins, and silica gel.[2] Solvent-free conditions using ionic liquids have also been reported, offering a greener alternative.

Quantitative Data for Synthesis
CatalystReagentsTemperature (°C)Time (h)Yield (%)Melting Point (°C)Reference
Silica Gel BeadsIsobutyraldehyde15156758-59[2]
[Et3NH]Cl/FeCl3Isobutyraldehyde25191.1 (conversion)Not Reported[3]
Experimental Protocol: Synthesis using Silica Gel Catalyst[2]

Materials:

  • Isobutyraldehyde (1060 g)

  • Silica gel beads (100 g)

Procedure:

  • In a suitable reaction vessel, combine 1060 g of isobutyraldehyde and 100 g of silica gel beads.

  • Stir the mixture at 15°C for 15 hours.

  • Separate the catalyst beads from the reaction mixture by filtration.

  • Collect the resulting crystal slurry by suction filtration and wash with a small amount of cold isobutyraldehyde.

  • Dry the crystalline product under vacuum to yield 710 g (67%) of this compound.

  • The product should have a melting point of 58-59°C.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Product Isobutyraldehyde Isobutyraldehyde Stirring Stir at 15°C for 15h Isobutyraldehyde->Stirring Silica_Gel Silica Gel Silica_Gel->Stirring Filtration Filtration Stirring->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Trioxane 2,4,6-Triisopropyl- 1,3,5-trioxane Drying->Trioxane

Synthesis of this compound Workflow.

Applications in Organic Synthesis

The utility of this compound lies in its ability to regenerate isobutyraldehyde under specific conditions, typically through heating in the presence of an acid catalyst like silica gel. This allows for the slow and controlled release of the aldehyde into the reaction mixture, which is beneficial for a variety of transformations.

Depolymerization Trioxane This compound Heat_Catalyst Heat (e.g., Acid Catalyst) Trioxane->Heat_Catalyst Depolymerization Isobutyraldehyde 3 x Isobutyraldehyde Heat_Catalyst->Isobutyraldehyde

In Situ Generation of Isobutyraldehyde.
Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to a carbonyl group. The use of this compound allows for the in situ generation of isobutyraldehyde, which can then react with a Grignard reagent to form a secondary alcohol.

Experimental Protocol (General):

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous diethyl ether or THF

  • Acid catalyst (e.g., silica gel, catalytic amount)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), add this compound and a catalytic amount of silica gel to anhydrous diethyl ether.

  • Heat the mixture gently to initiate the depolymerization to isobutyraldehyde.

  • Cool the reaction mixture in an ice bath and add the Grignard reagent dropwise from the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude secondary alcohol.

  • Purify the product by column chromatography or distillation.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). The in situ generation of isobutyraldehyde from its trimer can be coupled with a Wittig reagent to produce the corresponding alkene.

Experimental Protocol (General):

Materials:

  • This compound

  • Phosphonium salt (e.g., Methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous solvent (e.g., THF, DMSO)

  • Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

Procedure:

  • Ylide Preparation: In a flame-dried flask under an inert atmosphere, suspend the phosphonium salt in the anhydrous solvent. Cool the mixture in an ice bath and add the strong base dropwise. Stir the resulting mixture at room temperature for 1 hour to form the ylide.

  • Aldehyde Generation and Reaction: In a separate flask, dissolve this compound in the anhydrous solvent and add a catalytic amount of an acid catalyst. Heat the mixture to effect depolymerization.

  • Cool the ylide solution to 0°C and slowly add the solution of in situ generated isobutyraldehyde.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether, hexane).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

Aldol Condensation

The aldol condensation is a powerful tool for forming carbon-carbon bonds, where an enolate reacts with a carbonyl compound to form a β-hydroxy aldehyde or ketone, which can then be dehydrated to an α,β-unsaturated carbonyl compound. The slow release of isobutyraldehyde from the trioxane can be advantageous in controlling the rate of the aldol reaction and minimizing self-condensation side products if a crossed-aldol reaction is desired.

Experimental Protocol (General for Self-Condensation):

Materials:

  • This compound

  • Base catalyst (e.g., sodium hydroxide, lithium diisopropylamide)

  • Solvent (e.g., ethanol, THF)

  • Acid catalyst for depolymerization (optional, depending on reaction conditions)

  • Dilute aqueous acid for work-up

Procedure:

  • Dissolve this compound in the chosen solvent. If necessary, add a catalytic amount of an acid to facilitate depolymerization to isobutyraldehyde upon gentle warming.

  • Cool the solution containing isobutyraldehyde to the desired reaction temperature (e.g., 0-5°C).

  • Slowly add the base catalyst to the solution.

  • Stir the reaction mixture for the required time, monitoring the progress by TLC.

  • Neutralize the reaction with dilute aqueous acid.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to yield the crude aldol addition product.

  • If the α,β-unsaturated product is desired, the crude aldol can be heated with a catalytic amount of acid or base.

  • Purify the final product by column chromatography or distillation.

Application_Workflow cluster_reactions Subsequent Reactions Trioxane This compound Depolymerization In Situ Depolymerization (Heat/Catalyst) Trioxane->Depolymerization Isobutyraldehyde Isobutyraldehyde Depolymerization->Isobutyraldehyde Grignard Grignard Reaction Isobutyraldehyde->Grignard Wittig Wittig Reaction Isobutyraldehyde->Wittig Aldol Aldol Condensation Isobutyraldehyde->Aldol

General Workflow for the Application of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as a stable and convenient source of isobutyraldehyde. Its use allows for the controlled generation of the aldehyde, which can be particularly advantageous in minimizing side reactions and improving yields in a variety of important transformations, including Grignard reactions, Wittig olefinations, and aldol condensations. The protocols provided herein offer a foundation for the synthesis and application of this versatile compound in research and development settings.

References

Application Notes and Protocols: Silica Gel-Catalyzed Synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,4,6-triisopropyl-1,3,5-trioxane from isobutyraldehyde using silica gel as a heterogeneous catalyst. This method offers a straightforward and efficient alternative to traditional acid-catalyzed cyclotrimerization reactions.

Introduction

This compound is a cyclic trimer of isobutyraldehyde. The 1,3,5-trioxane ring system is a core structure in various organic compounds and can serve as a stable source of the corresponding aldehyde.[1] The synthesis is achieved through an acid-catalyzed cyclotrimerization of the aldehyde.[1] While various acidic catalysts can be employed, silica gel presents an advantageous option as a heterogeneous catalyst, facilitating easier separation from the reaction mixture.[2][3] This approach is particularly useful in processes where minimizing side reactions like resinification is critical.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the synthesis of this compound using silica gel as a catalyst, based on reported experimental findings.

ParameterValueReference
Starting MaterialIsobutyraldehyde (1060 g)[2]
CatalystSilica Gel Beads (100 g)[2]
Reaction Temperature15 °C[2]
Reaction Time15 hours[2]
Initial Yield (Crystallized)710 g (67% of theoretical)[2]
Second Crop Yield (from mother liquor)220 g[2]
Melting Point58-59 °C[2]

Experimental Protocol

This protocol details the batch synthesis of this compound.

Materials:

  • Isobutyraldehyde

  • Silica gel beads

  • An appropriate reaction vessel with a stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum drying oven

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, combine 1060 g of isobutyraldehyde and 100 g of silica gel beads.

  • Reaction Conditions: Stir the mixture at a constant temperature of 15 °C for 15 hours.[2]

  • Catalyst Separation: After the reaction period, separate the silica gel beads from the reaction mixture by filtration.

  • Product Isolation (First Crop): The filtrate, which will be a crystal slurry, should be subjected to suction filtration to isolate the crystallized this compound.[2]

  • Washing: Wash the collected crystals with a small amount of cold isobutyraldehyde to remove any remaining impurities.[2]

  • Drying: Dry the purified crystals under vacuum to obtain the final product. This should yield approximately 710 g (67% of the theoretical yield) of this compound with a melting point of 58-59 °C.[2]

  • Product Isolation (Second Crop): The mother liquor from the initial filtration can be concentrated and cooled to isolate an additional 220 g of the product.[2]

Visualizations

Logical Relationship of the Synthesis

G Diagram 1: Logical Relationship of the Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Isobutyraldehyde Isobutyraldehyde Cyclotrimerization Cyclotrimerization Isobutyraldehyde->Cyclotrimerization SilicaGel Silica Gel SilicaGel->Cyclotrimerization Catalyzes Trioxane This compound Cyclotrimerization->Trioxane

Caption: Diagram 1: Logical flow of the synthesis process.

Experimental Workflow

Diagram 2: Experimental Workflow A Combine Isobutyraldehyde and Silica Gel B Stir at 15°C for 15 hours A->B C Separate Silica Gel (Filtration) B->C D Suction Filter Crystal Slurry C->D E Wash Crystals with Isobutyraldehyde D->E G Concentrate & Cool Mother Liquor D->G Mother Liquor F Dry Product Under Vacuum E->F H Isolate Second Crop of Product G->H

Caption: Diagram 2: Step-by-step experimental workflow.

References

Application Notes and Protocols: Ionic Liquids as Efficient Catalysts for 2,4,6-Triisopropyl-1,3,5-trioxane Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,4,6-triisopropyl-1,3,5-trioxane, a key intermediate in various chemical processes, utilizing ionic liquids as catalysts. The use of ionic liquids offers a green and efficient alternative to traditional acid catalysts, often providing high yields and selectivities under mild, solvent-free conditions.

Introduction

The formation of this compound occurs via the acid-catalyzed cyclotrimerization of isobutyraldehyde.[1] Ionic liquids (ILs), particularly Brønsted acidic and certain chloroaluminate ILs, have emerged as highly effective catalysts for this transformation.[2][3][4] Their negligible vapor pressure, high thermal stability, and recyclability make them attractive for developing sustainable synthetic processes.[4] This document outlines the use of two distinct types of ionic liquids for this reaction and provides the necessary protocols for their application.

Data Presentation: Performance of Ionic Liquid Catalysts

The following table summarizes the quantitative data for the synthesis of this compound using different ionic liquid catalysts.

Ionic Liquid CatalystCatalyst LoadingSubstrateSolventTemperature (°C)Time (h)Conversion (%)Selectivity (%)Recyclability
[Et3NH]Cl/FeCl3 (x(FeCl3)=0.62)1.0 g per 25.0 g substrateIsobutyraldehydeSolvent-free25191.199.8Not Reported
[Bis-BsPy][CF3SO3]21 mol%IsobutyraldehydeSolvent-freeRoom Temp.1.5up to 98.8up to 99.8>8 cycles
Acidic Ionic Liquid1:60 molar ratio (IL:substrate)IsobutyraldehydeSolvent-free25 (298 K)193.0100Reusable

Experimental Protocols

Protocol 1: Synthesis using Chloroferrate Ionic Liquid

This protocol is based on the use of an [Et3NH]Cl/FeCl3 ionic liquid for the cyclotrimerization of isobutyraldehyde.[3]

Materials:

  • Isobutyraldehyde

  • [Et3NH]Cl/FeCl3 (x(FeCl3)=0.62) ionic liquid

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask, add isobutyraldehyde (25.0 g).

  • Add the [Et3NH]Cl/FeCl3 ionic liquid (1.0 g) to the flask.

  • Stir the mixture at 25 °C for 1 hour.

  • Upon completion of the reaction, the solid product will precipitate.

  • The ionic liquid can be separated from the product by extraction with n-hexane. Add n-hexane (3 x 5 mL) to the reaction mixture and decant the hexane layer containing the dissolved product.

  • The combined hexane extracts can be concentrated under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Protocol 2: Synthesis using Brønsted Acidic Ionic Liquid

This protocol utilizes a recyclable Brønsted acidic ionic liquid with dual sulfonic acid groups for a highly efficient and environmentally friendly synthesis.[2]

Materials:

  • Isobutyraldehyde

  • [Bis-BsPy][CF3SO3]2 (1,4-bis(3-sulfonated-propyl)pyridinium triflimide)

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for vacuum drying

Procedure:

  • In a round-bottom flask, combine isobutyraldehyde and the Brønsted acidic ionic liquid [Bis-BsPy][CF3SO3]2 at a 1 mol% catalyst loading.

  • Stir the solvent-free mixture at room temperature for 1.5 hours.

  • After the reaction is complete, add n-hexane (3 x 5 mL) to extract the product, leaving the ionic liquid behind.

  • Separate the n-hexane phase containing the product.

  • The product can be isolated by evaporation of the n-hexane.

  • To recycle the catalyst, wash the remaining ionic liquid with n-hexane and dry it under vacuum at 80°C for 2 hours before reusing in subsequent batches. This process can be repeated at least eight times without a significant loss in catalytic activity.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the ionic liquid-catalyzed synthesis of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_recycling Catalyst Recycling start Start reaction Mix Isobutyraldehyde and Ionic Liquid Catalyst start->reaction stir Stir at Room Temperature reaction->stir extraction Extract with n-Hexane stir->extraction separation Separate Hexane Layer extraction->separation evaporation Evaporate n-Hexane separation->evaporation wash_il Wash Ionic Liquid with n-Hexane separation->wash_il product This compound evaporation->product dry_il Dry Ionic Liquid under Vacuum wash_il->dry_il reuse_il Reuse Ionic Liquid dry_il->reuse_il reuse_il->reaction

Caption: Experimental workflow for synthesis and catalyst recycling.

Proposed Catalytic Cycle

The cyclotrimerization is an acid-catalyzed process. In the context of Brønsted acidic ionic liquids, the proton from the sulfonic acid group is the key catalytic species.

G A Isobutyraldehyde B Protonated Isobutyraldehyde A->B C Dimeric Intermediate A->C D Trimeric Intermediate A->D B->A Electrophilic Attack C->A Further Reaction E This compound D->E Cyclization & Deprotonation H H+ (from Ionic Liquid) E->H Release of H+ H->A Protonation

Caption: Proposed catalytic cycle for trioxane formation.

References

Application Notes and Protocols: 2,4,6-Trialkyl-1,3,5-trioxanes as Stable Aldehyde Precursors in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis, the handling and application of volatile, unstable, or toxic aldehydes present significant challenges. 2,4,6-Trialkyl-1,3,5-trioxanes, the cyclic trimers of aliphatic aldehydes, serve as stable, crystalline, and easily manageable solid precursors for the in situ generation of aldehydes. This approach circumvents the difficulties associated with the direct use of aldehydes, particularly those of lower molecular weight. These trioxanes can be considered "protected" forms of aldehydes, which can be "deprotected" or dissociated back to the monomeric aldehyde under specific, controlled conditions. This application note details the synthesis (protection) of 2,4,6-trialkyl-1,3,5-trioxanes and their subsequent use as aldehyde sources (deprotection) in chemical reactions.

The formation of these trioxanes is an acid-catalyzed cyclotrimerization of the corresponding aldehyde.[1][2] This reversible process can be driven towards the trimer by removing water or towards the aldehyde by heating in the presence of an acid catalyst.[1] The stability of the trioxane ring is generally enhanced by electron-donating alkyl substituents.[1]

Advantages of Using 2,4,6-Trialkyl-1,3,5-trioxanes

  • Stability and Handling: Many low molecular weight aldehydes are volatile and prone to polymerization or oxidation. Their corresponding trioxanes are often stable, crystalline solids that are easier to store, weigh, and handle.

  • Controlled Release: Aldehydes can be generated in situ from the trioxane, allowing for a controlled concentration in the reaction mixture. This is particularly beneficial in processes where side reactions like resinification need to be suppressed.[1]

  • High Purity Aldehyde Source: The depolymerization of the trioxane can yield the aldehyde monomer with high purity.[1]

  • Reduced Toxicity and Odor: The solid trioxanes are generally less volatile and have a less pungent odor compared to their monomeric aldehyde counterparts, improving laboratory safety and working conditions.

Data Presentation

Table 1: Synthesis of 2,4,6-Trialkyl-1,3,5-trioxanes (Aldehyde "Protection")
AldehydeCatalystTemperature (°C)Time (h)Yield (%)Reference
AcetaldehydeSilica Gel-3 to -103~87[2]
PropionaldehydeSilica Gel15565[2]
n-ButyraldehydeSilica Gel15Continuous Flow98 (based on conversion)[2]
Isobutyraldehyde[Et3NH]Cl/FeCl325191.1 (conversion)[3]
n-ValeraldehydeSilica Gel154873[2]
CaprylaldehydeSilica Gel1596~34 (initial crop)[2]
Table 2: Generation of Aldehydes from 2,4,6-Trialkyl-1,3,5-trioxanes (Aldehyde "Deprotection")
TrioxaneCatalystTemperature (°C)MethodAldehyde Yield (%)Reference
2,4,6-Tripropyl-1,3,5-trioxaneSilica Gel70-100Distillation~95[2]
2,4,6-Trimethyl-1,3,5-trioxaneMordenite SurfacesNot specifiedMicrocatalytic ChromatographyNot specified[4]

Experimental Protocols

Protocol 1: Synthesis of 2,4,6-Tripropyl-1,3,5-trioxane from n-Butyraldehyde

This protocol describes the "protection" of n-butyraldehyde as its cyclic trimer.

Materials:

  • n-Butyraldehyde (99.6% purity)

  • Silica gel beads (pre-treated as described in DE2827974C3)

  • Glass column for chromatography

  • Distillation apparatus

Procedure:

  • Pack a glass column with 120 g of pre-treated silica gel beads.

  • At 15°C, pass 99.6% pure n-butyraldehyde through the fixed bed of silica gel at a rate of 0.05 L/h.

  • Collect the eluent. The conversion of n-butyraldehyde to its trimer is approximately 62% under these conditions.[2]

  • The collected eluent is then subjected to distillation to separate the unreacted n-butyraldehyde from the product.

  • The 2,4,6-tripropyl-1,3,5-trioxane is obtained in 98% yield based on the converted aldehyde.[2] The boiling point is 104-106°C at 21.32 mbar.[2]

Protocol 2: Generation of n-Butyraldehyde from 2,4,6-Tripropyl-1,3,5-trioxane

This protocol details the "deprotection" or dissociation of the trioxane to regenerate the aldehyde for subsequent use.

Materials:

  • 2,4,6-Tripropyl-1,3,5-trioxane

  • Pre-treated silica gel beads

  • Distillation apparatus

Procedure:

  • Mix 2,4,6-tripropyl-1,3,5-trioxane with pre-treated silica gel beads in a 1:10 weight ratio in a distillation flask.

  • Heat the mixture to 70-100°C.

  • The n-butyraldehyde monomer will distill off as it is formed.

  • Collect the distillate, which is n-butyraldehyde of over 99.9% purity.[2] The yield of the recovered aldehyde is approximately 95%.[2]

Visualization of the Workflow

G cluster_protection Aldehyde 'Protection' cluster_deprotection Aldehyde 'Deprotection' and Use Aldehyde 3x R-CHO (e.g., n-Butyraldehyde) AcidCatalyst_P Acid Catalyst (e.g., Silica Gel) Aldehyde->AcidCatalyst_P Trioxane 2,4,6-Trialkyl-1,3,5-trioxane AcidCatalyst_P->Trioxane Cyclotrimerization Trioxane_source 2,4,6-Trialkyl-1,3,5-trioxane AcidCatalyst_D Acid Catalyst + Heat (e.g., Silica Gel, 70-100°C) Trioxane_source->AcidCatalyst_D Aldehyde_generated 3x R-CHO (Generated in situ) AcidCatalyst_D->Aldehyde_generated Depolymerization SubsequentReaction Subsequent Reaction (e.g., Grignard, Wittig) Aldehyde_generated->SubsequentReaction

Caption: Workflow for the use of trioxanes as aldehyde precursors.

Logical Relationships in Synthesis

G Start Unstable/Volatile Aldehyde Stable Stable, Crystalline 2,4,6-Trialkyl-1,3,5-trioxane Start->Stable 'Protection' (Acid-catalyzed trimerization) InSitu In situ Generation of Aldehyde Stable->InSitu 'Deprotection' (Acid-catalyzed depolymerization) Product Desired Product InSitu->Product Reaction with other reagents

References

Application Notes and Protocols: Deprotection of Aldehydes from 2,4,6-Triisopropyl-1,3,5-trioxane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Triisopropyl-1,3,5-trioxane serves as a stable crystalline trimer of isobutyraldehyde, offering a convenient and solid form of a typically liquid and volatile aldehyde. This derivative acts as a protecting group for the aldehyde functionality, allowing for its controlled release under specific conditions. The regeneration of the aldehyde from its trioxane form is a critical step in multi-step syntheses where the aldehyde is required for subsequent reactions. These application notes provide detailed protocols for the deprotection of aldehydes from this compound derivatives, primarily focusing on thermal decomposition catalyzed by silica gel and general acid-catalyzed hydrolysis.

Data Presentation

The efficiency of deprotection methods can be compared based on reaction conditions and yields. The following table summarizes the available quantitative data for the cleavage of 2,4,6-trialkyl-1,3,5-trioxanes.

Deprotection MethodSubstrateCatalystTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Thermal Decomposition2,4,6-Tripropyl-1,3,5-trioxaneSilica Gel Beads (1:10 ratio)70-100Not Specified~95>99.9[1]
General Acid Catalysis2,4,6-Trialkyl-1,3,5-trioxanesMineral Acids (e.g., H₂SO₄, HCl)>50VariableNot SpecifiedNot Specified[1]

Experimental Protocols

Protocol 1: Thermal Deprotection using Silica Gel Catalyst

This method is based on the principle of heterogeneous catalysis where the solid silica gel facilitates the cleavage of the trioxane ring upon heating, allowing for the continuous removal of the volatile aldehyde by distillation. This protocol is adapted from the described cleavage of related 2,4,6-trialkyl-1,3,5-trioxanes[1].

Materials:

  • This compound

  • Silica gel beads (pre-treated by drying in an oven at 120°C for 4 hours)

  • Distillation apparatus

  • Heating mantle with a stirrer

  • Round bottom flask

  • Receiving flask, cooled in an ice bath

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round bottom flask equipped with a magnetic stir bar, add this compound and pre-treated silica gel beads in a 1:10 weight ratio.

  • Assemble the distillation apparatus, ensuring all glassware is dry. The receiving flask should be placed in an ice bath to efficiently collect the liberated isobutyraldehyde (boiling point: 64°C).

  • Flush the system with an inert gas.

  • Begin stirring and gradually heat the mixture in the heating mantle to a temperature between 70°C and 100°C.

  • The cleavage of the trioxane will commence, and isobutyraldehyde will start to distill.

  • Slowly distill off the aldehyde, maintaining the temperature of the vapor below the boiling point of isobutyraldehyde to ensure high purity.

  • Continue the distillation until no more aldehyde is collected.

  • The collected isobutyraldehyde in the receiving flask can be used for the next synthetic step directly or purified further if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol describes a general method for the deprotection of the trioxane using a homogenous acid catalyst. The reaction is reversible and driven to completion by the removal of the aldehyde or by using a large excess of water[2]. Specific conditions may require optimization depending on the substrate and the desired reaction scale.

Materials:

  • This compound

  • Aqueous solution of a mineral acid (e.g., 1 M HCl or 1 M H₂SO₄)

  • Organic solvent (e.g., Tetrahydrofuran (THF) or Dioxane)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of a water-miscible organic solvent like THF or dioxane in a round bottom flask.

  • Add the aqueous acid solution to the flask. The stoichiometry will depend on the desired reaction rate and should be determined empirically.

  • Stir the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the disappearance of the starting material.

  • If the reaction is slow at room temperature, it can be gently heated to a temperature above 50°C under reflux.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, perform a work-up by adding water and extracting the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude isobutyraldehyde.

  • The aldehyde can be purified by distillation if required.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_process Processing cluster_end Product start This compound method1 Protocol 1: Thermal Decomposition (Silica Gel Catalyst) start->method1 method2 Protocol 2: Acid-Catalyzed Hydrolysis (Aqueous Acid) start->method2 process1 Distillation method1->process1 process2 Work-up & Purification method2->process2 end Isobutyraldehyde process1->end process2->end

Caption: General workflow for the deprotection of aldehydes.

Caption: Chemical transformation during deprotection.

References

Application Notes and Protocols: The Strategic Use of 2,4,6-Triisopropyl-1,3,5-trioxane in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,4,6-Triisopropyl-1,3,5-trioxane, the stable cyclic trimer of isobutyraldehyde, serves as a crucial reagent in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its primary function is to act as a solid, stable, and manageable source of isobutyraldehyde, a volatile and often difficult-to-handle aldehyde. The trioxane can be controllably depolymerized in situ under specific reaction conditions, typically involving heat or acid catalysis, to release isobutyraldehyde monomer with high purity.[1] This controlled release is highly advantageous, minimizing side reactions and improving yields in multicomponent reactions where precise stoichiometry and slow addition of the aldehyde are critical.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic systems, including pyridines, pyrimidines, and thiazoles.

Application in Pyridine Synthesis: The Hantzsch Dihydropyridine Synthesis

The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[2] The use of this compound as the aldehyde source can enhance yields, similar to how using paraldehyde (the trimer of acetaldehyde) improves outcomes in alkyl pyridine synthesis.[3]

Logical Workflow for Hantzsch Pyridine Synthesis

Hantzsch_Workflow Workflow: Hantzsch Pyridine Synthesis cluster_reactants Reactants Trioxane 2,4,6-Triisopropyl- 1,3,5-trioxane Reaction One-Pot Reaction (Acid Catalyst, Heat) Trioxane->Reaction Depolymerization Isobutyraldehyde Isobutyraldehyde (in situ generation) Isobutyraldehyde->Reaction BetaKetoester β-Ketoester (2 eq.) e.g., Ethyl Acetoacetate BetaKetoester->Reaction Ammonia Nitrogen Source e.g., NH4OAc Ammonia->Reaction Dihydropyridine 1,4-Dihydropyridine Intermediate Reaction->Dihydropyridine Oxidation Oxidation (e.g., HNO3, DDQ) Dihydropyridine->Oxidation Pyridine Substituted Pyridine Product Oxidation->Pyridine

Caption: Workflow for Hantzsch pyridine synthesis using the trioxane.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-isopropyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate (2.0 eq.), ammonium acetate (1.1 eq.), and this compound (0.34 eq., providing 1.0 eq. of isobutyraldehyde).

  • Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. For catalyzed reactions, a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) can be added.

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The acidic conditions and heat will facilitate the in situ depolymerization of the trioxane to isobutyraldehyde, which then participates in the condensation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid product and wash with cold ethanol. If no solid forms, pour the mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure dihydropyridine derivative.

  • (Optional) Aromatization: To obtain the corresponding pyridine, dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid, DDQ, or ceric ammonium nitrate) at elevated temperature.

Quantitative Data (Representative Yields for Hantzsch Synthesis)
Aldehyde Sourceβ-KetoesterNitrogen SourceCatalystYield (%)Reference
BenzaldehydeEthyl AcetoacetateAmmonium Acetatep-TSA96[2]
FormaldehydeEthyl AcetoacetateAmmonium AcetateFerric ChlorideHigh[2]

Note: Yields are for analogous reactions using free aldehydes. The use of the trioxane is expected to provide comparable or improved yields due to controlled aldehyde release.

Application in Pyrimidine Synthesis: The Biginelli Reaction

The Biginelli reaction is a powerful one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea or thiourea.[4] This reaction is typically acid-catalyzed. Utilizing this compound ensures the slow, sustained release of isobutyraldehyde, which is beneficial for minimizing side reactions like self-aldol condensation of the aldehyde.

Signaling Pathway for Biginelli Reaction

Biginelli_Pathway Reaction Pathway: Biginelli Synthesis Trioxane 2,4,6-Triisopropyl- 1,3,5-trioxane Aldehyde Isobutyraldehyde (from Trioxane) Trioxane->Aldehyde H+, Heat Iminium Acyliminium Ion Intermediate Aldehyde->Iminium Urea Urea/ Thiourea Urea->Iminium Ketoester β-Ketoester Enolate Ketoester Enolate Ketoester->Enolate Tautomerization Adduct Open-Chain Adduct Iminium->Adduct Nucleophilic Attack Enolate->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Condensation DHPM Dihydropyrimidinone (DHPM) Cyclization->DHPM -H2O

Caption: Key intermediates in the Biginelli reaction pathway.

Experimental Protocol: Synthesis of 4-Isopropyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
  • Reaction Setup: To a mixture of ethyl acetoacetate (1.0 eq.) and urea (1.5 eq.) in a round-bottom flask, add this compound (0.34 eq., providing 1.0 eq. of isobutyraldehyde).

  • Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of a Lewis or Brønsted acid (e.g., InCl₃, Yb(OTf)₃, or HCl).

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux (50-80 °C) for 2-12 hours. The acidic catalyst will promote both the depolymerization of the trioxane and the cyclocondensation reaction.

  • Monitoring: Monitor the reaction by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice. The product will often precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidinone.

Quantitative Data (Representative Yields for Biginelli Reaction)
Aldehydeβ-DicarbonylUrea SourceCatalystYield (%)Reference
BenzaldehydeEthyl AcetoacetateUreaInBr₃High[5]
Various ArylEthyl AcetoacetateUreaYb(OTf)₃82-95[6]
PhenylacetaldehydeEthyl AcetoacetateUreaI₂81[7]

Note: The data represents yields for analogous reactions. The use of the trioxane as an isobutyraldehyde source is anticipated to be highly effective under these catalytic conditions.

Application in Thiazole Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[8] While this reaction does not directly use an aldehyde, a common variation for producing 2-aminothiazoles utilizes thiourea and an α-halocarbonyl compound that can be derived from an aldehyde. More direct multicomponent approaches can also incorporate an aldehyde. Using this compound provides a controlled source of isobutyraldehyde for such syntheses.

Experimental Workflow for a Multicomponent Thiazole Synthesis

Thiazole_Workflow Workflow: Multicomponent Thiazole Synthesis cluster_reactants Reactants Trioxane 2,4,6-Triisopropyl- 1,3,5-trioxane Isobutyraldehyde Isobutyraldehyde (in situ) Trioxane->Isobutyraldehyde H+ or Heat Reaction One-Pot Reaction (Catalyst, Heat) Isobutyraldehyde->Reaction Amine Amine (e.g., Aniline) Amine->Reaction Sulfur Elemental Sulfur (Sulfur Source) Sulfur->Reaction Thiazole Substituted Thiazole Product Reaction->Thiazole

Caption: A multicomponent approach to thiazoles using the trioxane.

Experimental Protocol: One-Pot Synthesis of a 2,4-Disubstituted Thiazole
  • Reaction Setup: In a sealed tube or pressure vessel, combine an amine (e.g., aniline, 1.0 eq.), elemental sulfur (1.2 eq.), and this compound (0.34 eq., providing 1.0 eq. of isobutyraldehyde).

  • Catalyst and Solvent: Add a suitable catalyst (e.g., a copper or iron salt) and a high-boiling solvent like DMF or DMSO.

  • Reaction Execution: Seal the vessel and heat the mixture to a high temperature (e.g., 120-140 °C) with stirring for 12-24 hours. The trioxane will depolymerize under these conditions to provide the necessary aldehyde component.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired thiazole derivative.

Quantitative Data (Representative Yields for Thiazole Syntheses)
Aldehyde/Ketone SourceThioamide/Sulfur SourceOther ReactantsYield (%)Reference
α-DiazoketonesThiourea-Good to Excellent[9]
1H-1-(1′-alkynyl)-...-dioxidesThioamides-Good[9]
OximesKSCNAnhydridesVery Good[9]

Conclusion

This compound is a highly valuable synthetic tool that offers a practical and efficient alternative to using isobutyraldehyde directly. Its stability, ease of handling, and ability to provide a controlled in situ release of the aldehyde make it an ideal choice for complex multicomponent reactions used in the synthesis of pyridines, pyrimidines, thiazoles, and other important heterocyclic systems. The protocols outlined above provide a framework for leveraging the unique advantages of this reagent to improve reaction outcomes and streamline synthetic workflows in drug discovery and development.

References

Controlled Release of Isobutyraldehyde from its Trimer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyraldehyde is a volatile organic compound with applications in the synthesis of various chemical intermediates, including neopentyl glycol, and as a fragrance and flavoring agent. Its high volatility and reactivity can present challenges in handling and controlled delivery. The cyclic trimer of isobutyraldehyde, 2,4,6-triisopropyl-1,3,5-trioxane, is a stable, solid derivative that serves as a practical precursor for the controlled release of the monomeric aldehyde. This document provides detailed application notes and protocols for the controlled release of isobutyraldehyde from its trimer via acid-catalyzed hydrolysis and thermal decomposition.

The formation of 2,4,6-trialkyl-1,3,5-trioxanes is an acid-catalyzed and reversible reaction.[1] The stability of the trioxane ring is influenced by its chemical environment; it is generally stable under neutral or alkaline conditions but is susceptible to degradation in the presence of acids.[1] This susceptibility allows for the controlled release of the isobutyraldehyde monomer under specific conditions.

Reaction Conditions for Isobutyraldehyde Release

The controlled release of isobutyraldehyde from this compound can be achieved through two primary methods: acid-catalyzed hydrolysis and thermal decomposition.

Acid-Catalyzed Hydrolysis

The most direct method for the release of isobutyraldehyde is the acid-catalyzed cleavage of the trioxane ring in the presence of water. This process reverses the trimerization reaction, yielding three molecules of isobutyraldehyde for each molecule of the trimer. Strong aqueous acids are effective in catalyzing this depolymerization.[1]

Thermal Decomposition

Heating the trimer, particularly in the presence of a solid acid catalyst, can also induce decomposition back to the monomeric isobutyraldehyde. This method allows for the release of the aldehyde in a potentially solvent-free system, with the volatile aldehyde being collected via distillation.

Data Presentation: Reaction Parameters

The following tables summarize the key parameters for the two primary methods of isobutyraldehyde release. Note that specific kinetic data for this compound is not extensively available in the literature; therefore, the conditions provided are based on general principles of trioxane chemistry and data for related compounds.

Table 1: Parameters for Acid-Catalyzed Hydrolysis

ParameterConditionRemarks
Catalysts Dilute aqueous mineral acids (e.g., HCl, H₂SO₄), Solid acid catalysts (e.g., Amberlyst-15)Catalyst choice may influence reaction rate and work-up procedure.
Solvent Water, or a biphasic system (e.g., water/organic solvent)The trimer has low water solubility; an organic co-solvent may be needed.
Temperature Room temperature to mild heating (e.g., 40-60 °C)Increased temperature will increase the rate of hydrolysis.
Reaction Time Minutes to hoursDependent on catalyst concentration, temperature, and solvent system.
Monitoring GC, ¹H NMR, IR SpectroscopyTo track the disappearance of the trimer and the appearance of isobutyraldehyde.

Table 2: Parameters for Thermal Decomposition

ParameterConditionRemarks
Catalysts Solid acid catalysts (e.g., silica gel, acid-treated clays)A catalyst can lower the required decomposition temperature.[2]
Temperature > 50 °C (typically 70-150 °C)Temperature will depend on the presence and type of catalyst.[2]
Pressure Atmospheric or reduced pressureReduced pressure can facilitate the distillation of the released isobutyraldehyde.
Reaction Time Continuous distillationThe reaction proceeds as the product is removed.
Monitoring Distillate analysis (GC, ¹H NMR)To confirm the purity of the collected isobutyraldehyde.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of this compound

This protocol describes a general procedure for the laboratory-scale release of isobutyraldehyde via acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Hydrochloric acid (1 M aqueous solution)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (optional, for reactions at elevated temperatures)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, suspend this compound in a mixture of water and diethyl ether (e.g., a 1:1 v/v ratio).

  • With vigorous stirring, add the 1 M hydrochloric acid solution dropwise to the suspension. The amount of acid can be catalytic (e.g., 5-10 mol%).

  • Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 40 °C) to increase the rate of hydrolysis.

  • Monitor the progress of the reaction by taking small aliquots of the organic layer and analyzing by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). The reaction is complete when the starting trimer is no longer detectable.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator. The resulting product will be isobutyraldehyde.

Protocol 2: Thermal Decomposition and Distillation of Isobutyraldehyde

This protocol outlines a general method for the release of isobutyraldehyde by thermal decomposition of the trimer.

Materials:

  • This compound

  • Silica gel (as a catalyst)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Set up a distillation apparatus.

  • In the round-bottom flask, place this compound and a catalytic amount of silica gel (e.g., 5-10% by weight).

  • Heat the flask using a heating mantle to a temperature above the boiling point of isobutyraldehyde (63 °C), typically in the range of 70-100 °C.[2]

  • The trimer will decompose, and the resulting isobutyraldehyde will distill over.

  • Collect the distillate in a cooled receiving flask.

  • Continue the distillation until no more isobutyraldehyde is collected.

  • The purity of the collected isobutyraldehyde can be assessed by GC or ¹H NMR. A yield of approximately 95% can be expected.[2]

Visualizations

Reaction_Pathway Figure 1: Reaction Pathways for Isobutyraldehyde Release cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_thermal Thermal Decomposition Trimer This compound Monomer Isobutyraldehyde (3 eq.) Trimer->Monomer Depolymerization Catalyst_H H₃O⁺ Catalyst_H->Trimer Catalyst_T Heat (Δ) (Silica Gel) Catalyst_T->Trimer

Figure 1: Reaction Pathways for Isobutyraldehyde Release

Experimental_Workflow Figure 2: General Experimental Workflow Start Start: 2,4,6-Triisopropyl- 1,3,5-trioxane Method Choose Method Start->Method Hydrolysis Acid-Catalyzed Hydrolysis Method->Hydrolysis Aqueous Thermal Thermal Decomposition Method->Thermal Thermal Reaction_H Reaction with Aqueous Acid Hydrolysis->Reaction_H Reaction_T Heating with Catalyst Thermal->Reaction_T Workup Extraction & Purification Reaction_H->Workup Distillation Distillation Reaction_T->Distillation Analysis Analysis (GC, NMR, IR) Workup->Analysis Distillation->Analysis Product Isobutyraldehyde Analysis->Product

References

Troubleshooting & Optimization

Optimizing the yield and purity of 2,4,6-Triisopropyl-1,3,5-trioxane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2,4,6-Triisopropyl-1,3,5-trioxane

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and established method for synthesizing this compound is the acid-catalyzed cyclotrimerization of its corresponding aldehyde, isobutyraldehyde.[1] This reaction involves the condensation of three isobutyraldehyde molecules to form the stable six-membered trioxane ring.

Q2: What type of catalysts are effective for this synthesis?

A range of acidic catalysts can be employed for this transformation. Pretreated silica gel beads have been shown to be an effective and optimal catalyst for the cyclotrimerization of isobutyraldehyde.[1][2] Other suitable catalysts include:

  • Mineral acids such as sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and phosphoric acid (H₃PO₄).[2][3]

  • Cation exchange resins, like crosslinked poly(styrenesulfonic acids).[2]

  • Brønsted-acidic ionic liquids, which can facilitate the reaction under solvent-free conditions.[3]

Q3: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Presence of Water: Moisture can lead to the hydrolysis of the 1,3,5-trioxane ring, reverting it back to the isobutyraldehyde starting material.[3] It is crucial to use dry reagents and glassware.

  • Suboptimal Temperature: The cyclotrimerization is an exothermic and reversible reaction.[3] High temperatures can favor the reverse reaction, leading to the decomposition of the trioxane.[3] Conversely, a temperature that is too low may result in an impractically slow reaction rate.

  • Inefficient Catalyst: The activity of the catalyst is paramount. Ensure the catalyst is properly prepared and handled. For instance, silica gel may require specific pretreatment to achieve optimal activity.[1]

  • Incomplete Reaction: The reaction can require an extended period, sometimes several days, to reach completion.[1]

Q4: What are the common impurities I should expect, and how can I minimize them?

Common impurities include unreacted isobutyraldehyde, water, and byproducts such as linear polymers or other oligomers.[3] To minimize these:

  • Control Reaction Temperature: Maintaining a low and consistent temperature (e.g., around 15°C) can suppress the formation of side products.[1][3]

  • Ensure Anhydrous Conditions: Use dry solvents and starting materials to prevent hydrolysis-related byproducts.[3]

  • Optimize Reaction Time: Allow the reaction to proceed to completion to minimize the amount of unreacted starting material.

Q5: What is the recommended method for purifying the final product?

For this compound, which is a crystalline solid, purification can be effectively achieved through:

  • Recrystallization: This is a common method for purifying solid organic compounds.

  • Suction Filtration: After crystallization, the solid product can be isolated from the mother liquor by suction filtration.[2][3]

  • Distillation of Filtrate: Any remaining volatile impurities or unreacted aldehyde in the filtrate can be removed by distillation, potentially under reduced pressure.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive or insufficient catalyst.- Verify the preparation and activity of your catalyst. - Consider increasing the catalyst-to-substrate ratio (e.g., from 1:10 to 1:5 by weight).[1]
Reaction temperature is too low.- While low temperatures are generally favored, ensure the reaction mixture is being stirred effectively and the temperature is not inhibiting the reaction rate excessively.
Presence of inhibitors.- Ensure starting materials are pure and free from contaminants that could poison the acid catalyst.
Low Yield with Byproduct Formation Reaction temperature is too high.- Maintain a lower reaction temperature, typically around 15°C, to improve selectivity for the trioxane.[1][3] - For exothermic reactions, ensure efficient cooling and controlled addition of reagents.
Presence of water in the reaction.- Use anhydrous isobutyraldehyde and solvents. - Dry all glassware thoroughly before use.[3]
Product Decomposes During Workup Exposure to strong acid during purification.- Neutralize the acidic catalyst before attempting purification methods like distillation, which involve heating.
High temperatures during distillation.- If distillation is necessary, perform it under reduced pressure to lower the boiling point and prevent thermal degradation.[3]
Final Product is an Oil Instead of a Crystalline Solid Presence of impurities.- The presence of unreacted starting material or solvent can lower the melting point. - Subject the product to further purification steps like recrystallization or column chromatography.
Incorrect product identification.- Confirm the identity of the product using analytical techniques such as NMR, IR, or Mass Spectrometry.

Experimental Protocols

Example Synthesis of this compound using Silica Gel Catalyst

This protocol is adapted from methodologies described for the synthesis of trialkyl-1,3,5-trioxanes.[2]

Materials:

  • Isobutyraldehyde (dried over anhydrous sodium sulfate)

  • Silica gel beads (pre-treated)

  • Acetone (for dissolving the product if it solidifies)

  • Reaction flask with a stirrer and temperature control

Procedure:

  • To a reaction flask, add isobutyraldehyde.

  • Cool the flask to approximately 15°C in a water bath.

  • While stirring, add the pre-treated silica gel beads to the isobutyraldehyde. A typical catalyst-to-substrate ratio is between 1:5 and 1:10 by weight.[1]

  • Continue stirring the mixture at 15°C for 48 to 96 hours.[1][2] The product may solidify into a crystal pulp.

  • If the product solidifies, it may be necessary to add a solvent like acetone to facilitate filtration.

  • Separate the catalyst from the product mixture by decanting or filtration.

  • The crude product can be purified by cooling the solution to induce crystallization.

  • Isolate the crystallized this compound by suction filtration.

  • Further product can be obtained by concentrating the mother liquor and cooling to yield a second crop of crystals.[2]

  • Dry the final product under vacuum. A melting point of 58-59°C is expected for the pure compound.[2]

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of various 2,4,6-Trialkyl-1,3,5-trioxanes using a Silica Gel Catalyst. [2]

AldehydeCatalyst LoadingTemperatureTimeYieldPhysical StateMelting Point (°C)
IsobutyraldehydeNot specifiedNot specifiedNot specified67%Crystalline Solid58-59
n-Valeraldehyde20g per 100g aldehyde15°C48 h73%LiquidN/A
Caprylaldehyde100g per 700g aldehyde15°C4 daysNot specifiedCrystalline Solid29-30

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Dry Reagents & Glassware Reagents Isobutyraldehyde + Acid Catalyst (e.g., Silica Gel) Start->Reagents Reaction Cyclotrimerization (e.g., 15°C, 48-96h) Reagents->Reaction Filtration Separate Catalyst (Filtration/Decantation) Reaction->Filtration Crystallization Crystallize Product (Cooling) Filtration->Crystallization Isolation Isolate Crystals (Suction Filtration) Crystallization->Isolation Drying Dry Under Vacuum Isolation->Drying End Final Product: This compound Drying->End TroubleshootingTree Start Low Yield or Purity Issue CheckTemp Is Temperature Controlled (e.g., ~15°C)? Start->CheckTemp CheckMoisture Are Reagents/Glassware Anhydrous? CheckTemp->CheckMoisture Yes Sol_HighTemp Solution: Lower Temperature, Improve Cooling CheckTemp->Sol_HighTemp No (Too High) Sol_LowTemp Solution: Ensure Adequate Stirring and Reaction Rate CheckTemp->Sol_LowTemp No (Too Low) CheckCatalyst Is Catalyst Active? CheckMoisture->CheckCatalyst Yes Sol_Moisture Solution: Dry Reagents and Glassware Thoroughly CheckMoisture->Sol_Moisture No CheckTime Is Reaction Time Sufficient? CheckCatalyst->CheckTime Yes Sol_Catalyst Solution: Use Fresh/Properly Prepared Catalyst CheckCatalyst->Sol_Catalyst No Sol_Time Solution: Increase Reaction Time CheckTime->Sol_Time No Success Optimized Synthesis CheckTime->Success Yes

References

Purification of 2,4,6-Triisopropyl-1,3,5-trioxane by crystallization or distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-triisopropyl-1,3,5-trioxane by crystallization and distillation.

Crystallization of this compound

Crystallization is a suitable method for purifying this compound, which is a solid at room temperature with a reported melting point of 58-59°C.[1]

Experimental Protocol: Crystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a warm solvent. Potential solvents include acetone or methanol.[2]

  • Cooling: Once fully dissolved, slowly cool the solution to induce crystallization. For optimal crystal formation and yield, it is recommended to cool the solution to 0°C or below.[2]

  • Isolation: Collect the crystallized product by suction filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals under a vacuum to remove any remaining solvent.

  • Second Crop: The mother liquor can be concentrated and cooled again to isolate a further fraction of the product.[1]

Troubleshooting Guide: Crystallization
ProblemPossible CauseSuggested Solution
Product "oils out" instead of crystallizing The melting point of the solid is lower than the temperature of the solution. This is common for low-melting point solids.- Re-heat the solution and add a small amount of additional solvent to keep the compound dissolved at a lower temperature.- Cool the solution very slowly to allow crystals to form below the melting point.- Try a different solvent or a solvent mixture.
No crystals form upon cooling - The solution is not saturated (too much solvent was added).- The solution is supersaturated but requires nucleation to begin crystallization.- If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound.- If too much solvent was used, carefully evaporate some of the solvent and try to crystallize again.
Poor recovery of the product - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used for washing the crystals.- Select a solvent in which the compound is less soluble at cold temperatures.- Ensure the washing solvent is chilled to minimize dissolution of the product.- Concentrate the mother liquor to recover more of the compound.[1]
Crystals are discolored or appear impure Incomplete removal of impurities.- Consider a pre-purification step like activated charcoal treatment if colored impurities are present.- Ensure slow crystal growth, as rapid crystallization can trap impurities.
Crystallization FAQs
  • Q: What is the expected melting point of pure this compound?

    • A: The reported melting point is between 58 and 59°C.[1]

  • Q: What are some suitable solvents for the crystallization of this compound?

    • A: While specific data for this compound is limited, analogous compounds can be crystallized from solvents like acetone or methanol.[2] Experimentation with different solvents or solvent mixtures (e.g., ethanol/water) may be necessary to find the optimal conditions.

  • Q: How can I improve the yield of my crystallization?

    • A: To improve your yield, ensure you are using a minimal amount of hot solvent for dissolution. Additionally, you can recover a second crop of crystals by concentrating the mother liquor and re-cooling.[1]

Distillation of this compound

Due to its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound to prevent thermal degradation.[2]

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and joints are properly sealed with grease.

  • Sample Preparation: Place the crude this compound in the distillation flask. If the crude material is a solid, it will need to be melted.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle or oil bath.

  • Fraction Collection: Collect the distillate that comes over at the expected boiling point. The boiling points of similar trialkyl trioxanes at reduced pressure are provided in the table below for reference.

Quantitative Data: Boiling Points of Related Trioxanes
CompoundBoiling Point (°C)Pressure (mbar)
2,4,6-Trimethyl-1,3,5-trioxane41-4239.99
2,4,6-Triethyl-1,3,5-trioxane31-330.53
2,4,6-Tripropyl-1,3,5-trioxane104-10621.32
2,4,6-Tributyl-1,3,5-trioxane105-1090.53
2,4,6-Tripentyl-1,3,5-trioxane118-1200.26

Data sourced from DE2827974C3[1]

Based on this data, the boiling point of this compound under vacuum is expected to be in a similar range.

Troubleshooting Guide: Vacuum Distillation
ProblemPossible CauseSuggested Solution
Difficulty achieving a stable vacuum Leaks in the distillation apparatus.- Check all joints and ensure they are properly sealed.- Inspect glassware for any cracks.- Ensure the vacuum pump is functioning correctly.
Bumping or uneven boiling - Lack of boiling chips or inadequate stirring.- Decompostion of the sample at the distillation temperature.- Add boiling chips or use a magnetic stirrer.- Lower the distillation temperature by reducing the pressure further.
No product distilling over - The temperature is too low.- The vacuum is not low enough.- Gradually increase the heating mantle temperature.- Improve the vacuum to lower the boiling point of the compound.
Product solidifies in the condenser The condenser is too cold for a high-melting point solid.- Use a condenser with a wider bore.- Circulate warmer fluid through the condenser or use an air condenser.
Distillation FAQs
  • Q: Why is vacuum distillation recommended for this compound?

    • A: Vacuum distillation allows the compound to be distilled at a lower temperature, which helps to prevent thermal degradation that might occur at its atmospheric boiling point.[2]

  • Q: What are the likely impurities in crude this compound?

    • A: The primary synthesis route is the acid-catalyzed cyclotrimerization of isobutyraldehyde. Therefore, common impurities include unreacted isobutyraldehyde and polymeric byproducts. Distillation is effective at separating the desired trimer from these impurities.

  • Q: What should I do if my compound starts to decompose during distillation?

    • A: If you observe charring or a drop in vacuum, your compound may be decomposing. Immediately reduce the heat and try to distill at a lower pressure (and therefore lower temperature).

Diagrams

experimental_workflow_crystallization cluster_prep Preparation cluster_purification Purification cluster_yield Yield Maximization crude_product Crude this compound dissolve Dissolve in minimal warm solvent crude_product->dissolve cool Slowly cool to 0°C or below dissolve->cool filter Isolate crystals by suction filtration cool->filter wash Wash with cold solvent filter->wash mother_liquor Mother Liquor filter->mother_liquor dry Dry under vacuum wash->dry pure_product Pure Crystalline Product dry->pure_product concentrate Concentrate mother liquor mother_liquor->concentrate recrystallize Recrystallize to obtain a second crop concentrate->recrystallize recrystallize->filter

Caption: Workflow for the purification of this compound by crystallization.

experimental_workflow_distillation cluster_setup Setup cluster_process Process crude_product Crude this compound setup_apparatus Assemble vacuum distillation apparatus crude_product->setup_apparatus apply_vacuum Apply vacuum setup_apparatus->apply_vacuum heat Gently heat the flask apply_vacuum->heat collect Collect distillate at the correct boiling point heat->collect low_boiling Low-boiling impurities (e.g., unreacted aldehyde) heat->low_boiling pure_product Pure Distilled Product collect->pure_product impurities High-boiling impurities (e.g., polymers) collect->impurities

Caption: Workflow for the purification of this compound by vacuum distillation.

decision_tree start Start with crude product check_impurities What are the main impurities? start->check_impurities thermal_stability Is the compound thermally stable at atmospheric pressure? check_impurities->thermal_stability Volatile and non-volatile impurities crystallization Use Crystallization check_impurities->crystallization Mainly soluble impurities thermal_stability->crystallization Yes, and it's a solid at RT distillation Use Vacuum Distillation thermal_stability->distillation No

Caption: Decision tree for choosing between crystallization and distillation.

References

Troubleshooting low conversion rates in isobutyraldehyde trimerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges encountered during isobutyraldehyde trimerization experiments, with a focus on resolving low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of isobutyraldehyde trimerization?

The trimerization of isobutyraldehyde typically yields a mixture of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate isomers. These are often used as film-forming auxiliaries in paints.[1][2]

Q2: What is the general mechanism for the trimerization of isobutyraldehyde?

The reaction proceeds through a three-step mechanism:

  • Aldol Condensation: Two molecules of isobutyraldehyde react to form an aldol intermediate, 3-hydroxy-2,2,4-trimethylpentanal.[3][4]

  • Crossed Cannizzaro Reaction (Tishchenko Reaction): The aldol intermediate then reacts with a third molecule of isobutyraldehyde.

  • Esterification: This leads to the formation of the final 1,3-diol monoester products.[2]

Isobutyraldehyde Trimerization Pathway

Trimerization_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Isobutyraldehyde_1 Isobutyraldehyde Aldol 3-hydroxy-2,2,4-trimethylpentanal Isobutyraldehyde_1->Aldol Aldol Condensation Isobutyraldehyde_2 Isobutyraldehyde Isobutyraldehyde_2->Aldol Isobutyraldehyde_3 Isobutyraldehyde Trimer 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate isomers Isobutyraldehyde_3->Trimer Aldol->Trimer Tishchenko Reaction

Caption: Reaction pathway for isobutyraldehyde trimerization.

Troubleshooting Guide for Low Conversion Rates

Q3: My isobutyraldehyde trimerization reaction is showing low conversion. What are the potential causes?

Low conversion rates in isobutyraldehyde trimerization can be attributed to several factors, including inappropriate catalyst concentration, suboptimal reaction time and temperature, and the presence of impurities or side reactions.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low Conversion Observed Check_Catalyst Verify Catalyst Concentration & Activity Start->Check_Catalyst Check_Conditions Review Reaction Time & Temperature Start->Check_Conditions Analyze_Byproducts Identify Side Products (GC-MS) Start->Analyze_Byproducts Check_Purity Assess Purity of Starting Material Start->Check_Purity Optimize_Catalyst Optimize Catalyst Loading Check_Catalyst->Optimize_Catalyst Optimize_Conditions Adjust Time & Temperature Check_Conditions->Optimize_Conditions Address_Side_Reactions Modify Conditions to Minimize Side Reactions Analyze_Byproducts->Address_Side_Reactions Purify_Reagent Purify Isobutyraldehyde Check_Purity->Purify_Reagent Success Conversion Rate Improved Optimize_Catalyst->Success Optimize_Conditions->Success Address_Side_Reactions->Success Purify_Reagent->Success

Caption: A logical workflow for troubleshooting low conversion rates.

Q4: How does catalyst choice and concentration affect the trimerization?

The choice and concentration of the catalyst are critical. Sodium hydroxide (NaOH) is a commonly used and effective catalyst for this reaction.[1][2]

  • Low Catalyst Concentration: Insufficient catalyst can lead to a slow reaction rate and incomplete conversion.

  • High Catalyst Concentration: While a higher concentration can increase the reaction rate, it may also promote side reactions, such as the Cannizzaro reaction of the aldol intermediate or hydrolysis of the product esters, which can reduce the overall yield of the desired trimer.[3][4]

CatalystConcentrationReported YieldReference
Solid NaOHOptimized dosage>85%[2]
40% w/w NaOH solution62.5 mmol for 6.25g solution86.2% conversion[1]

Q5: What are the optimal reaction time and temperature?

Reaction time and temperature are key parameters to optimize for achieving high conversion.

  • Reaction Time: The reaction needs sufficient time to proceed to completion. Short reaction times will result in low conversion. However, excessively long reaction times can lead to the formation of byproducts. One study noted that a reaction time of 4 hours was sufficient to achieve high conversion.[1]

  • Temperature: The reaction is typically performed at a controlled temperature. While specific optimal temperatures can vary based on the catalyst and solvent system, one study on the oxidation of isobutyraldehyde (a related reaction) found that lower temperatures (around 20°C) were optimal, as higher temperatures were unfavorable for the exothermic reaction.[5] For the trimerization, it is important to control the temperature to prevent unwanted side reactions.

Q6: What are the common side reactions, and how can they be minimized?

Several side reactions can compete with the desired trimerization, leading to a lower yield of the target product.[3][4]

  • Hydrolysis of the Product: The ester product can be hydrolyzed back to the diol and isobutyric acid, especially in the presence of a strong base catalyst.[3][4]

  • Cannizzaro Reaction of the Aldol: The intermediate aldol can undergo a Cannizzaro reaction, which is a disproportionation reaction.[4]

  • Oxidation: Isobutyraldehyde can be oxidized to isobutyric acid, especially in the presence of air.[5]

  • Polymerization: Aldehydes have a tendency to polymerize, especially in the presence of acidic or basic catalysts or upon exposure to UV light.[6]

To minimize these side reactions:

  • Control Catalyst Concentration: Use the optimal amount of catalyst to avoid promoting side reactions.

  • Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation.

  • Control Temperature: Maintain a consistent and optimized reaction temperature.

  • Purity of Starting Material: Ensure the isobutyraldehyde is free from acidic impurities that could catalyze polymerization.[6]

Experimental Protocols

Protocol 1: General Procedure for Isobutyraldehyde Trimerization

This protocol is a general guideline based on literature procedures.[1][2]

Materials:

  • Isobutyraldehyde

  • Sodium hydroxide (solid or aqueous solution)

  • Reaction vessel (e.g., three-necked flask)

  • Stirring apparatus (e.g., magnetic stirrer)

  • Temperature control system (e.g., water bath)

  • Inert gas supply (e.g., nitrogen)

  • Quenching agent (e.g., acetic acid)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Set up the reaction vessel with a stirrer, thermometer, and an inlet for inert gas.

  • Charge the reactor with the catalyst (e.g., a specific amount of solid NaOH or a prepared NaOH solution).

  • Begin stirring and purge the vessel with an inert gas.

  • Slowly add the isobutyraldehyde to the reaction vessel at a controlled rate, while maintaining the desired reaction temperature.

  • Allow the reaction to proceed for the predetermined time (e.g., 4 hours).

  • After the reaction is complete, cool the mixture in an ice bath.

  • Quench the reaction by adding a suitable acid (e.g., 80% acetic acid) to neutralize the catalyst.[3]

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.

  • Analyze the crude product and purified fractions by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and yield.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Appropriate capillary column (e.g., a non-polar or medium-polarity column).

Procedure:

  • Prepare a standard solution of isobutyraldehyde of a known concentration.

  • Prepare a sample of the reaction mixture by diluting a small aliquot in a suitable solvent.

  • Inject the standard and the sample into the GC under optimized conditions (injector temperature, oven temperature program, detector temperature).

  • Identify the peaks corresponding to isobutyraldehyde and the trimer products based on their retention times.

  • Calculate the conversion of isobutyraldehyde by comparing the peak area of the remaining isobutyraldehyde in the sample to the initial amount.

  • Determine the yield of the trimer products by comparing their peak areas to that of a known internal or external standard.

References

Effect of temperature and catalyst concentration on trioxane formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of trioxane from formaldehyde.

Data Presentation: Effect of Temperature and Catalyst Concentration

The yield of trioxane is significantly influenced by both reaction temperature and catalyst concentration. The following table summarizes quantitative data from various studies to illustrate these effects. It is important to note that direct comparisons between different studies may be limited due to variations in experimental conditions, such as formaldehyde concentration, reaction time, and specific catalyst systems.

Temperature (°C)CatalystCatalyst ConcentrationFormaldehyde Concentration (wt%)Trioxane Yield/Conversion (%)Reference/Notes
80Amberlyst 15 (Ion Exchange Resin)Not specified12~45 (Conversion)Continuous reaction experiments showed that conversion increases with temperature.[1]
100Amberlyst 15 (Ion Exchange Resin)Not specified12~60 (Conversion)Increased temperature leads to higher conversion.[1]
120Amberlyst 15 (Ion Exchange Resin)Not specified12~70 (Conversion)Further increase in temperature enhances conversion.[1]
98Sulfuric Acid0.10 g/gHighNot specifiedReaction kinetics were studied at temperatures up to 338K (65°C) to inform process design.
100Sulfuric AcidNot specified60Not specifiedIndustrial processes often run at the boiling point of the aqueous formaldehyde solution.
50MBC-SO3H5 wt%Not specified84.5 (Yield)The yield showed a volcano-shaped distribution with temperature, indicating an optimal temperature.[2]
25MBC-SO3H5 wt%Not specified42.2 (Yield)Lower temperatures resulted in significantly lower yields.[2]
75MBC-SO3H5 wt%Not specifiedDecreased from optimumHigher temperatures led to the formation of byproducts, reducing the yield of the desired product.[2]

Note: The terms "Yield" and "Conversion" are used as reported in the respective sources and may not be directly interchangeable.

Experimental Protocol: Laboratory-Scale Synthesis of Trioxane

This protocol outlines a general procedure for the acid-catalyzed synthesis of trioxane from an aqueous formaldehyde solution.

Materials:

  • Formaldehyde solution (e.g., 37 wt% in water)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution (for neutralization)

  • Organic solvent for extraction (e.g., dichloromethane or benzene)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle with magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus, place the aqueous formaldehyde solution.

  • Catalyst Addition: While stirring, carefully and slowly add the desired amount of concentrated sulfuric acid to the formaldehyde solution. The addition is exothermic and should be done with caution.

  • Reaction and Distillation: Heat the mixture to a gentle boil. The trioxane-water azeotrope will begin to distill. The formation of trioxane is an equilibrium reaction, and removing the product by distillation drives the reaction forward.

  • Collection: Collect the distillate in a receiving flask cooled in an ice bath.

  • Neutralization: After distillation is complete, neutralize the acidic distillate by washing it with a sodium hydroxide solution in a separatory funnel.

  • Extraction: Extract the trioxane from the aqueous layer using an organic solvent. Perform multiple extractions to maximize recovery.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent.

  • Solvent Removal: Remove the organic solvent by distillation or using a rotary evaporator to obtain crude trioxane.

  • Purification: The crude trioxane can be further purified by recrystallization or sublimation.

Mandatory Visualizations

experimental_workflow start Start: Prepare Formaldehyde Solution catalyst Add Acid Catalyst (e.g., H₂SO₄) start->catalyst reaction Heat Mixture to Boiling (Reaction & Distillation) catalyst->reaction distillate Collect Trioxane-Water Azeotrope reaction->distillate neutralize Neutralize Distillate with NaOH distillate->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry solvent_removal Remove Solvent dry->solvent_removal purify Purify Trioxane (Recrystallization/Sublimation) solvent_removal->purify end End: Pure Trioxane purify->end

Caption: Experimental workflow for the synthesis of trioxane.

logical_relationship cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes Temperature Temperature Trioxane_Yield Trioxane_Yield Temperature->Trioxane_Yield Influences Rate & Equilibrium Byproduct_Formation Byproduct_Formation Temperature->Byproduct_Formation High temps can increase Catalyst_Concentration Catalyst_Concentration Catalyst_Concentration->Trioxane_Yield Increases Rate Catalyst_Concentration->Byproduct_Formation High conc. can increase Trioxane_Yield->Byproduct_Formation Inversely related

Caption: Logical relationship between reaction parameters and outcomes.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no trioxane yield - Insufficient catalyst concentration.- Reaction temperature is too low.- Reaction time is too short.- Inefficient removal of trioxane from the reaction mixture.- Gradually increase the catalyst concentration, monitoring for side reactions.- Increase the reaction temperature to promote the reaction rate and distillation.- Extend the reaction and distillation time.- Ensure efficient distillation to shift the equilibrium towards product formation.
Formation of a white precipitate (paraformaldehyde) in the reactor or distillation column - High concentration of formaldehyde.- Low reaction temperature in certain parts of the apparatus.- Use a slightly lower concentration of the initial formaldehyde solution.- Ensure adequate heating of the distillation column to prevent condensation and polymerization of formaldehyde.
Low selectivity (high levels of byproducts like formic acid) - Reaction temperature is too high.- Catalyst concentration is too high.- Optimize the reaction temperature; avoid excessive heating.- Reduce the catalyst concentration. High acidity can promote side reactions.
Difficulty in separating trioxane from the aqueous layer during extraction - Incomplete neutralization of the acidic distillate.- Inappropriate choice of extraction solvent.- Ensure the distillate is fully neutralized before extraction.- Use a non-polar organic solvent in which trioxane is highly soluble and which has low miscibility with water.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in trioxane formation?

A1: The acid catalyst protonates the carbonyl oxygen of formaldehyde, making the carbon atom more electrophilic and facilitating the nucleophilic attack by another formaldehyde molecule. This initiates the cyclotrimerization reaction to form the stable six-membered ring of trioxane.

Q2: Why is the reaction often carried out with simultaneous distillation?

A2: The formation of trioxane from formaldehyde is a reversible equilibrium reaction. Trioxane forms a low-boiling azeotrope with water, which allows it to be continuously removed from the reaction mixture by distillation. According to Le Chatelier's principle, removing the product shifts the equilibrium to the right, favoring the formation of more trioxane and increasing the overall yield.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include the formation of paraformaldehyde (a linear polymer of formaldehyde) and the Cannizzaro reaction, which leads to the formation of formic acid and methanol, especially under strongly acidic or basic conditions at elevated temperatures.

Q4: Can other catalysts be used besides sulfuric acid?

A4: Yes, various other acidic catalysts can be used, including heteropolyacids (e.g., phosphotungstic acid), solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 15), and zeolites.[3] The choice of catalyst can influence the reaction rate, selectivity, and ease of separation.

Q5: How does temperature affect the selectivity of the reaction?

A5: While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to a decrease in selectivity. This is because side reactions, such as the Cannizzaro reaction, can become more prominent at elevated temperatures, leading to the formation of unwanted byproducts.[2]

Q6: What is the significance of the formaldehyde concentration in the starting solution?

A6: The concentration of the aqueous formaldehyde solution is a critical parameter. Higher concentrations favor the formation of trioxane. However, if the concentration is too high, it can lead to the precipitation of paraformaldehyde, which can clog the apparatus and reduce the yield. Industrial processes often use formaldehyde concentrations in the range of 60-75 wt%.

References

Removal of acidic catalyst from 2,4,6-Triisopropyl-1,3,5-trioxane product

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2,4,6-Triisopropyl-1,3,5-trioxane Synthesis

This guide provides troubleshooting advice and frequently asked questions regarding the removal of acidic catalysts from the this compound product.

Frequently Asked Questions (FAQs)

Q1: What are the common types of acidic catalysts used in the synthesis of this compound?

A1: The synthesis, which involves the acid-catalyzed cyclotrimerization of isobutyraldehyde, can employ various acidic catalysts. These include homogeneous catalysts like mineral acids (sulfuric acid, hydrochloric acid) and heterogeneous (solid) catalysts such as silica gel beads and cation-exchange resins (e.g., crosslinked poly(styrenesulfonic acids)).[1][2] Heterogeneous catalysts are often preferred as they simplify the separation process.[1]

Q2: How is a solid acid catalyst, like silica gel, removed from the reaction mixture?

A2: Solid acid catalysts are the most straightforward to remove. The process typically involves simple physical separation techniques such as filtration, decantation (allowing the solid to settle and pouring off the liquid), or centrifugation followed by decantation.[2] For instance, after the reaction, the silica gel beads can be filtered off from the crystal slurry of the product.[2]

Q3: What is the procedure for removing soluble mineral acid catalysts (e.g., H₂SO₄)?

A3: Removing soluble acids requires a chemical workup process. This involves:

  • Neutralization: The crude product is typically dissolved in a water-immiscible organic solvent and washed with a mild aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid.

  • Aqueous Washing: Subsequent washes with water or brine (saturated NaCl solution) are performed to remove any remaining base and inorganic salts.

  • Drying: The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄) to remove residual water.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude product, which can then be further purified.

Q4: Why is complete removal of the acidic catalyst crucial?

A4: The acid-catalyzed formation of the trioxane ring is a reversible process.[1] Any residual acid in the final product can catalyze the decomposition (hydrolysis or depolymerization) of the trioxane back to the starting aldehyde, especially in the presence of moisture or upon heating.[1] This significantly reduces the product's stability and shelf-life.

Q5: What purification techniques are recommended after catalyst removal?

A5: After the initial removal of the catalyst, the crude this compound often requires further purification. Common methods include:

  • Crystallization/Recrystallization: Since this compound is a crystalline solid, this is a highly effective method for achieving high purity.[1][2] The crude product can be dissolved in a suitable solvent and allowed to crystallize.

  • Vacuum Distillation: This technique is useful for separating the product from non-volatile impurities or unreacted starting materials.[1] Given the product's boiling point, distillation under reduced pressure helps prevent thermal degradation.[1]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Product Yield Incomplete Reaction: The reaction may not have reached equilibrium.Extend the reaction time or gently increase the temperature, monitoring for side product formation.
Product Decomposition: Residual acid catalyzed the reverse reaction during workup or purification.[1]Ensure thorough neutralization of the acid catalyst. Use a mild base (e.g., NaHCO₃ solution) for washing. Avoid excessive heat during solvent removal if acid traces may still be present.
Moisture Contamination: Water can lead to hydrolysis of the trioxane ring.[1]Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
Product Discoloration Side Reactions: Strong acids or high temperatures can promote the formation of colored byproducts from the aldehyde.Use a milder catalyst (e.g., silica gel instead of concentrated H₂SO₄).[2] Maintain the recommended reaction temperature. Purify the final product by recrystallization, possibly with the addition of activated charcoal to remove colored impurities.
Emulsion During Aqueous Wash Incomplete Neutralization: Residual acid/base can lead to soap formation or other interfacial phenomena.Add brine (saturated NaCl solution) to the separatory funnel to increase the aqueous phase density and disrupt the emulsion. Allow the mixture to stand for an extended period.
Product Oily or Fails to Crystallize Impurities Present: Unreacted isobutyraldehyde or solvent may be trapped in the product.Ensure the catalyst is fully removed. Purify the product using vacuum distillation to remove volatile impurities before attempting crystallization.[1]
Product Decomposes During Storage Trace Acid Catalyst Remaining: Incomplete removal of the acid catalyst leads to slow depolymerization over time.[1]Re-purify the product. Dissolve it in an appropriate solvent, wash again with a basic solution, then water, dry thoroughly, and re-isolate. Store the final product in a cool, dry, and airtight container.[1]

Experimental Protocols

Protocol 1: Removal of Heterogeneous Catalyst (Silica Gel) by Filtration
  • Reaction Completion: Once the reaction is deemed complete by monitoring (e.g., TLC, GC), prepare for catalyst separation.

  • Filtration Setup: Assemble a Buchner funnel with an appropriate filter paper over a clean filter flask connected to a vacuum source.

  • Separation: If the product has crystallized, filter the resulting crystal slurry directly through the Buchner funnel under suction.[2] If the product is in solution, pour the reaction mixture through the funnel to separate the solid silica gel beads.

  • Washing: Wash the collected catalyst on the filter paper with a small amount of fresh, cold isobutyraldehyde or an appropriate solvent to recover any adsorbed product.[2]

  • Product Isolation: The filtrate contains the crude product. Proceed with further purification steps such as crystallization or distillation.

Protocol 2: Neutralization and Workup for Homogeneous Acid Catalyst
  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until gas evolution (CO₂) ceases. Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Solvent Extraction: Transfer the mixture to a separatory funnel. If the product is a solid, dissolve the mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate). Add enough solvent to fully dissolve the product.

  • Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the organic layer sequentially with:

    • 1 portion of deionized water.

    • 1 portion of brine (saturated NaCl solution) to aid in breaking any emulsions and removing dissolved water.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Swirl the flask and let it stand for 10-15 minutes.

  • Isolation: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

Quantitative Data Summary

The following table summarizes data from a patented synthesis process using a solid acid catalyst.

Starting MaterialCatalystReaction ConditionsPurification MethodProductYieldMelting/Boiling PointReference
Isobutyraldehyde (1060 g)Silica Gel Beads (100 g)15 h at 15°CSuction filtration of crystal slurry, wash with isobutyraldehydeThis compound67%58-59°C[2]
n-Valeraldehyde (100 g)Silica Gel Beads (20 g)48 h at 15°CDistillation after catalyst separation2,4,6-Tributyl-1,3,5-trioxane73%105-109°C @ 0.53 mbar[2]

Visualizations

G cluster_workflow Workflow: Solid Catalyst Removal A Reaction Mixture (Product + Solid Catalyst) B Filtration / Decantation A->B C Solid Catalyst (for disposal/regeneration) B->C Separated Solid D Filtrate (Crude Product Solution) B->D Liquid Phase E Purification (Crystallization/Distillation) D->E F Pure Product E->F

Caption: Experimental workflow for removing a heterogeneous acid catalyst.

G cluster_workflow Workflow: Soluble Catalyst Removal A Crude Reaction Mixture (Product + Soluble Acid) B Quench & Neutralize (add aq. NaHCO₃) A->B C Solvent Extraction (add Organic Solvent & H₂O) B->C D Separate Layers C->D E Aqueous Layer (Waste) D->E F Organic Layer D->F G Wash with Brine F->G H Dry over Na₂SO₄ G->H I Filter & Evaporate Solvent H->I J Crude Product for Purification I->J

Caption: Experimental workflow for neutralizing and removing a homogeneous acid catalyst.

G cluster_troubleshooting Troubleshooting: Low Product Yield node_sol node_sol A Low Yield Observed? B Was the reaction monitored to completion? A->B Yes C Was the workup performed promptly? B->C Yes node_sol_1 Solution: Extend reaction time or re-run with monitoring. B->node_sol_1 No D Was moisture excluded rigorously? C->D Yes node_sol_2 Solution: Neutralize immediately post-reaction. Avoid letting mixture stand with acid. C->node_sol_2 No node_sol_3 Solution: Use anhydrous reagents/solvents and oven-dried glassware. D->node_sol_3 No node_sol_4 Possible Cause: Other side reactions. Consider milder catalyst/conditions. D->node_sol_4 Yes

Caption: Troubleshooting decision tree for addressing low product yield.

References

Preventing the hydrolysis of 2,4,6-Triisopropyl-1,3,5-trioxane during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Triisopropyl-1,3,5-trioxane. The primary focus is to address and prevent its hydrolysis during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a cyclic trimer of isobutyraldehyde, structurally classified as a cyclic acetal.[1][2] Like other acetals, it is sensitive to acidic conditions, particularly in the presence of water, which can cause it to hydrolyze back to its constituent aldehyde molecules.[1][3][4][5][6] This instability can lead to product loss and contamination with byproducts during reaction workup. However, it is stable in neutral and alkaline solutions.[3]

Q2: Under what conditions does hydrolysis of this compound occur?

Hydrolysis is primarily catalyzed by acids. The presence of even catalytic amounts of acid in an aqueous environment can initiate the breakdown of the trioxane ring. The reaction is reversible, meaning the trioxane can reform from the aldehyde under anhydrous acidic conditions, but during a typical aqueous workup, the equilibrium is driven towards the aldehyde.[1][2]

Q3: How can I prevent the hydrolysis of this compound during my reaction workup?

The key to preventing hydrolysis is to strictly avoid acidic conditions, especially in the presence of water. This can be achieved by:

  • Using non-acidic quenching agents: Opt for neutral or basic quenching solutions.

  • Employing basic or neutral workup protocols: Washing the organic layer with basic or neutral aqueous solutions can help neutralize any trace acids and protect the trioxane.

  • Minimizing contact with water: While challenging in many standard workups, reducing the duration of contact with aqueous phases can be beneficial. In some cases, an anhydrous workup may be possible.

Q4: What are some suitable non-acidic quenching agents?

Instead of quenching with acidic solutions like aqueous ammonium chloride (which can be slightly acidic) or dilute HCl, consider the following alternatives:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Water (if the reaction mixture is not acidic)

  • Brine (saturated aqueous NaCl solution)

Q5: Can I use silica gel for chromatography with this compound?

Standard silica gel is slightly acidic and can cause the hydrolysis of acid-sensitive compounds.[7] To mitigate this, you can:

  • Use neutralized silica gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%), followed by the eluent.[8][9]

  • Use an alternative stationary phase: Consider using neutral or basic alumina, or other specialized stationary phases for acid-sensitive compounds.[7]

Troubleshooting Guides

Problem: Significant loss of this compound and/or formation of isobutyraldehyde is observed after aqueous workup.

Possible Cause: The workup conditions were acidic, leading to hydrolysis of the trioxane.

Solutions:

Troubleshooting Step Detailed Protocol Expected Outcome
1. pH Check of Aqueous Layer After the extraction, test the pH of the aqueous layer using pH paper or a pH meter.If the pH is acidic (<7), this is a strong indicator of conditions promoting hydrolysis.
2. Switch to a Basic Quench In your next experiment, quench the reaction by slowly adding it to a stirred, cold (0 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).The basic solution will neutralize any acid present in the reaction mixture, preventing the hydrolysis of the trioxane.
3. Basic Aqueous Wash During the workup, wash the organic layer with a saturated aqueous NaHCO₃ solution followed by brine.[10]This ensures the removal of any residual acidic species from the organic phase.
4. Minimize Contact Time Perform the extraction and washing steps as quickly as possible to reduce the time the trioxane is in contact with the aqueous phase.Reduced contact time minimizes the opportunity for any potential hydrolysis to occur, even under neutral conditions.
Problem: Decomposition of this compound is observed during purification by column chromatography.

Possible Cause: The silica gel used for chromatography is acidic.[7]

Solutions:

Troubleshooting Step Detailed Protocol Expected Outcome
1. Neutralize Silica Gel Prepare a slurry of silica gel in your chosen eluent. Add 1-2% triethylamine to the slurry and mix well. Pack the column with this mixture. Alternatively, flush the packed column with 2-3 column volumes of the eluent containing 1-2% triethylamine, followed by 2-3 column volumes of the pure eluent before loading your sample.[8][9]The triethylamine will neutralize the acidic silanol groups on the surface of the silica gel, preventing on-column hydrolysis of the trioxane.
2. Use Alternative Stationary Phase Consider using neutral or basic alumina for your column chromatography. Perform a small-scale test (e.g., TLC on an alumina plate) to ensure your compound of interest is compatible and separates well on this stationary phase.[7]Alumina provides a non-acidic environment, which should prevent the decomposition of the acid-sensitive trioxane.

Experimental Protocols

Protocol 1: General Basic Workup Procedure
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding it to a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the final pH of the aqueous layer is ≥ 8.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (1x)

    • Water (1x)

    • Brine (1x)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

Visualizations

Hydrolysis_Pathway Trioxane This compound Protonation Protonation of Trioxane Oxygen Trioxane->Protonation H₃O⁺ RingOpening Ring Opening to form Oxonium Ion Protonation->RingOpening Hydration Nucleophilic Attack by Water RingOpening->Hydration H₂O Deprotonation Deprotonation Hydration->Deprotonation Aldehyde Isobutyraldehyde (Hydrolysis Product) Deprotonation->Aldehyde

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Workup_Decision_Tree Start Reaction Workup Required Acid_Present Is acid present or generated in the reaction mixture? Start->Acid_Present Basic_Quench Use Basic Quench (e.g., NaHCO₃ aq.) Acid_Present->Basic_Quench Yes Neutral_Quench Use Neutral Quench (e.g., Water, Brine) Acid_Present->Neutral_Quench No Extraction Liquid-Liquid Extraction Basic_Quench->Extraction Neutral_Quench->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product Isolated Product Evaporation->Product

Caption: Decision tree for selecting an appropriate workup to prevent hydrolysis.

References

Storage and handling guidelines for 2,4,6-Triisopropyl-1,3,5-trioxane to prevent degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2,4,6-Triisopropyl-1,3,5-trioxane to minimize degradation and ensure experimental success. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed and away from sources of heat, sparks, and open flames.[2][3][4]

Q2: What materials should be avoided for storing this compound?

A2: Avoid storing this compound near strong oxidizing agents, strong acids, and strong bases.[1] Contact with acidic materials can catalyze the degradation of the trioxane ring.

Q3: Is this compound sensitive to moisture?

A3: Yes, this compound is moisture-sensitive.[2] Exposure to moisture can contribute to its degradation. Therefore, it is imperative to store it in a dry environment and ensure the container is securely sealed after each use.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway is acid-catalyzed hydrolysis.[5] In the presence of acids, the trioxane ring can depolymerize, reverting to its constituent aldehyde, isobutyraldehyde.[5] Elevated temperatures can also promote degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify storage conditions (cool, dry, away from acids). Use a fresh batch of the compound.
Low yield in a reaction The compound may have partially degraded, reducing the concentration of the active reagent.Confirm the purity of the compound before use. Consider purification if degradation is suspected.
Presence of unexpected byproducts The byproducts could be the result of the trioxane ring opening.Analyze the byproducts to identify them. This can help confirm the degradation pathway and adjust reaction conditions accordingly.
Change in physical appearance (e.g., clumping, discoloration) This may indicate moisture absorption or chemical degradation.Do not use the compound if its physical appearance has changed. Dispose of it according to safety guidelines.

Experimental Protocols

Protocol 1: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the purity of this compound and detect the presence of isobutyraldehyde, a potential degradation product.

  • Methodology:

    • Dissolve a small, accurately weighed sample of the compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Integrate the characteristic peaks for this compound and any peaks corresponding to isobutyraldehyde.

    • Calculate the relative molar ratio to estimate the purity.

Visualizations

degradation_pathway trioxane This compound aldehyde Isobutyraldehyde trioxane->aldehyde  Acid-Catalyzed  Hydrolysis

Caption: Acid-catalyzed degradation of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Away from Acid) start->check_storage check_purity Assess Compound Purity (e.g., NMR) check_storage->check_purity new_batch Use Fresh Batch of Compound check_purity->new_batch Purity Compromised purify Purify Existing Compound check_purity->purify If Fresh Batch Unavailable end Proceed with Experiment check_purity->end Purity Acceptable new_batch->end purify->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

Comparative study of different acid catalysts for trioxane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,3,5-trioxane, a key precursor for polyoxymethylene (POM) plastics and a valuable anhydrous formaldehyde source in various chemical transformations, is critically dependent on the choice of acid catalyst. This guide provides an objective comparison of different acid catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for specific research and development needs.

Executive Summary

The efficiency of trioxane synthesis is governed by a delicate balance between reaction rate, selectivity, and catalyst stability. Traditional homogeneous catalysts like sulfuric acid offer high activity but are associated with corrosion and separation challenges. Heterogeneous solid acid catalysts, including ion-exchange resins and zeolites, present a promising alternative, offering ease of separation, reusability, and potentially higher selectivity. This guide delves into a comparative analysis of these catalyst types, presenting quantitative data on their performance and detailed experimental protocols.

Performance Comparison of Acid Catalysts

The following table summarizes the performance of various acid catalysts in the synthesis of trioxane from formaldehyde under different experimental conditions.

Catalyst TypeCatalystFormaldehyde Conc. (wt%)Temperature (°C)Reaction TimeTrioxane Yield (%)Trioxane Selectivity (%)Reference
Homogeneous
Mineral AcidSulfuric Acid (H₂SO₄)60100Continuous31.3 (conversion)96.8[US3637751A]
HeteropolyacidPhosphotungstic Acid55100-7595(Angew Chem Int Ed - 2000)
HeteropolyacidSilicotungstic Acid55100-7896(Angew Chem Int Ed - 2000)
Heterogeneous
Ion-Exchange ResinAmberlyst-15-80-120Continuous--[1]
ZeoliteZSM-5 (SiO₂/Al₂O₃ = 250)6098-100114 h (lifetime)-High[2]
Zeolite[Ga, Al]-MFI-506098-100--Significantly Improved[3]
Zeolite[Ga]-MFI-50----97.79[2]

Note: Direct comparison of yields can be challenging due to variations in experimental setups (e.g., batch vs. continuous, reactive distillation). The data presented aims to provide a relative performance overview.

Catalyst Systems in Detail

Homogeneous Catalysts

a) Sulfuric Acid (H₂SO₄)

Sulfuric acid is a widely used, highly active homogeneous catalyst for trioxane synthesis.[4] It promotes rapid cyclotrimerization of formaldehyde. However, its use is accompanied by several drawbacks, including corrosion of equipment, difficulty in separation from the reaction mixture, and the potential for side reactions at higher concentrations.[4]

b) Heteropolyacids (HPAs)

Heteropolyacids, such as phosphotungstic acid and silicotungstic acid, have emerged as highly efficient homogeneous catalysts for trioxane synthesis.[5] They offer the advantage of higher yields and selectivities compared to sulfuric acid under similar conditions.[5] The large anionic structure of HPAs is believed to contribute to their enhanced catalytic performance.

Heterogeneous Catalysts

Heterogeneous catalysts offer significant advantages in terms of catalyst separation, reusability, and often, improved selectivity, making them an attractive option for sustainable chemical processes.

a) Ion-Exchange Resins (e.g., Amberlyst-15)

Strongly acidic ion-exchange resins, such as Amberlyst-15, are effective solid acid catalysts for trioxane synthesis.[6][7] Their porous structure provides a high surface area for the reaction to occur. The solid nature of these catalysts simplifies their removal from the reaction mixture, allowing for easy recycling.[6][7]

b) Zeolites (e.g., ZSM-5, [Ga, Al]-MFI)

Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them excellent shape-selective catalysts. ZSM-5 has been extensively studied for trioxane synthesis, with its catalytic performance being influenced by the SiO₂/Al₂O₃ ratio, which affects the density of Brønsted and Lewis acid sites.[2] A higher ratio of Brønsted to Lewis acid sites is generally favorable for trioxane selectivity, as Lewis acid sites can promote undesired side reactions.[2] The incorporation of gallium into the MFI framework ([Ga, Al]-MFI) has been shown to further enhance the space-time yield and selectivity of trioxane.[3]

Signaling Pathways and Experimental Workflows

The synthesis of trioxane from formaldehyde is an acid-catalyzed process that proceeds through the formation of protonated formaldehyde intermediates, which then undergo sequential addition of formaldehyde units followed by cyclization.

Trioxane_Synthesis_Pathway formaldehyde 3 HCHO (Formaldehyde) protonated_formaldehyde HCHO-H⁺ formaldehyde->protonated_formaldehyde + H⁺ dimer HO(CH₂)₂⁺ protonated_formaldehyde->dimer + HCHO trimer HO(CH₂)₃O(CH₂)₂⁺ dimer->trimer + HCHO trioxane 1,3,5-Trioxane trimer->trioxane - H⁺ (Cyclization)

Caption: Acid-catalyzed pathway for trioxane synthesis.

The general experimental workflow for trioxane synthesis involves the reaction of an aqueous formaldehyde solution in the presence of an acid catalyst, followed by purification of the product.

Experimental_Workflow start Start reactants Aqueous Formaldehyde + Acid Catalyst start->reactants reaction Reaction (Heating/Stirring) reactants->reaction separation Separation (Distillation/Filtration) reaction->separation purification Purification separation->purification product Pure Trioxane purification->product end End product->end

Caption: General experimental workflow for trioxane synthesis.

Experimental Protocols

Trioxane Synthesis using Sulfuric Acid (Homogeneous Catalysis)

This protocol is based on the procedure described in US Patent 3,637,751.[8]

Materials:

  • 60% aqueous formaldehyde solution

  • Concentrated sulfuric acid (98%)

  • Diisobutyl phthalate

Procedure:

  • In a circulation reactor with an evaporator, place 6,000 g of diisobutyl phthalate, 4,000 g of 60% formaldehyde solution, and 400 g of concentrated sulfuric acid.

  • Heat the mixture to 100°C.

  • Maintain the plant in continuous operation by feeding 8,000 g/hr of 60% formaldehyde solution to the reactor.

  • Concurrently, recover 8,000 g/hr of distillate.

  • Analyze the composition of the synthesis vapors leaving the reactor to determine the concentration of trioxane, water, formaldehyde, and formic acid.

Trioxane Synthesis using [Ga, Al]-MFI Zeolite (Heterogeneous Catalysis)

This protocol is adapted from the supplementary information of a study on [Ga, Al]-MFI zeolites.[9]

Materials:

  • 37% aqueous formaldehyde solution

  • [Ga, Al]-MFI zeolite catalyst

Procedure:

  • Concentrate a 37% aqueous formaldehyde solution to 60% by dehydration.

  • Place 100 g of the 60% aqueous formaldehyde solution and 3 g of the [Ga, Al]-MFI zeolite catalyst in a 250 ml glass reactor.

  • Control the reaction temperature at 98-100°C using an oil bath.

  • Carry out condensation of the product stream using 45°C circulating water.

  • Every two hours, replenish the reactor with the same mass of fresh 60% formaldehyde solution as the mass of the collected distillate.

  • Analyze the composition of the distillate every 8 hours to determine the trioxane concentration.

Conclusion

The choice of an acid catalyst for trioxane synthesis has a profound impact on the efficiency, selectivity, and overall sustainability of the process. While homogeneous catalysts like sulfuric acid and heteropolyacids offer high reaction rates, heterogeneous catalysts such as ion-exchange resins and zeolites provide significant advantages in terms of catalyst separation, reusability, and often, higher selectivity towards trioxane. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and professionals in selecting the optimal catalytic system to meet their specific synthetic objectives. Further research into the development of novel, highly active, and stable solid acid catalysts will continue to drive innovation in the production of this important chemical intermediate.

References

A Comparative Guide to Purity Analysis of 2,4,6-Triisopropyl-1,3,5-trioxane: GC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 2,4,6-triisopropyl-1,3,5-trioxane.

This document outlines detailed experimental protocols for both methods, presents a quantitative comparison of their performance, and discusses the potential impurities that may arise during the synthesis of this compound. The information herein is intended to assist in selecting the most appropriate analytical strategy based on specific research needs.

Introduction to this compound and its Purity

This compound is a cyclic trimer formed from the acid-catalyzed cyclotrimerization of isobutyraldehyde. Its symmetrical structure and properties make it a subject of interest in various chemical research areas. The purity of this compound is paramount, as impurities can significantly impact experimental outcomes and the development of any related applications.

Potential impurities in this compound primarily stem from its synthesis process. These can include:

  • Residual Isobutyraldehyde: Unreacted starting material.

  • Isobutyraldehyde Dimer (Aldol Adduct): An intermediate in the polymerization process.

  • Other Oligomers: Such as the tetramer of isobutyraldehyde.

  • Byproducts of Side Reactions: Including oxidation products like isobutyric acid.

  • Residual Catalyst: Acid catalyst used in the synthesis.

  • Solvent Residues: From the reaction and purification steps.

This guide will explore how GC-MS and NMR can be effectively utilized to detect and quantify these and other potential impurities.

Quantitative Data Comparison: GC-MS vs. NMR

The choice between GC-MS and NMR for purity analysis often depends on the specific requirements of the study, such as the need for high sensitivity, the desire for structural information, or the necessity of non-destructive analysis. The following table summarizes the key quantitative performance metrics for each technique in the context of analyzing small organic molecules like this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation by chromatography, detection by massAbsorption of radiofrequency by nuclei in a magnetic field
Limit of Detection (LOD) Low (typically in the ppm to ppb range)[1]Higher (typically in the µM range)[2]
Limit of Quantification (LOQ) Low (typically in the ppm to ppb range)[1][3]Higher (typically in the µM range)[2]
Precision High, with Relative Standard Deviations (RSDs) often <5%High, with RSDs typically <1% with optimized parameters
Accuracy High, dependent on proper calibrationHigh, considered a primary ratio method[4]
Quantification Requires a calibration curve with a certified reference standard for each impurity.Can be performed with a single internal standard of known purity for multiple analytes.[5]
Sample Throughput Higher, with modern systems allowing for rapid analysis.Lower, as longer acquisition times may be needed for good signal-to-noise.
Information Provided Separation of components and their mass spectra, aiding in identification.Detailed structural information and simultaneous quantification of all proton-containing species.
Destructive/Non-destructive DestructiveNon-destructive

Experimental Protocols

Detailed methodologies for analyzing the purity of this compound using GC-MS and NMR are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation and identification of this compound and its potential volatile and semi-volatile impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

  • If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.

  • For quantitative analysis, prepare a series of calibration standards of the main compound and any available impurity standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST) and, if available, with the spectra of known standards.

  • For quantitative analysis, construct a calibration curve for each identified impurity and the main compound.

  • Calculate the purity of the sample based on the peak areas and the calibration curves.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

This protocol outlines the procedure for determining the purity of this compound using ¹H NMR with an internal standard.[5]

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6) that fully dissolves both the sample and the internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Probe: 5 mm BBO probe.

  • Nucleus: ¹H.

  • Temperature: 298 K.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Number of Scans: 16 to 64 (to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated).[5]

  • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (a value of 30-60 seconds is often sufficient for accurate quantification of small molecules).

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Appropriate for observing all signals of interest (e.g., 20 ppm).

3. Data Processing and Analysis:

  • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the logical comparison between the two techniques, the following diagrams are provided.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_data Data Analysis & Purity Calculation Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Injection Injection into GC Dissolution->Injection Add_IS Add Internal Standard Dissolution->Add_IS Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection GCMS_Data GC-MS Data Processing Detection->GCMS_Data NMR_Tube Transfer to NMR Tube Add_IS->NMR_Tube Acquisition Data Acquisition NMR_Tube->Acquisition NMR_Data NMR Data Processing Acquisition->NMR_Data Purity_GCMS Purity Calculation (GC-MS) GCMS_Data->Purity_GCMS Purity_NMR Purity Calculation (NMR) NMR_Data->Purity_NMR

Figure 1. Experimental workflow for purity analysis.

MethodComparison cluster_gcms_attr GC-MS Attributes cluster_nmr_attr NMR Attributes Purity_Analysis Purity Analysis of this compound GCMS GC-MS Purity_Analysis->GCMS NMR NMR Purity_Analysis->NMR High_Sensitivity High Sensitivity (ppm-ppb) GCMS->High_Sensitivity Separation Separates Complex Mixtures GCMS->Separation Destructive Destructive GCMS->Destructive Calibration Requires Calibration for Each Impurity GCMS->Calibration Structural_Info Rich Structural Information NMR->Structural_Info Non_Destructive Non-destructive NMR->Non_Destructive Single_Standard Single Standard for Quantification NMR->Single_Standard Lower_Sensitivity Lower Sensitivity (µM) NMR->Lower_Sensitivity

Figure 2. Comparison of GC-MS and NMR attributes.

Conclusion

Both GC-MS and NMR spectroscopy are powerful and reliable techniques for assessing the purity of this compound.

  • GC-MS is the preferred method when high sensitivity is required for detecting trace-level impurities. Its excellent separation capabilities make it ideal for analyzing complex mixtures of volatile and semi-volatile compounds.

  • Quantitative NMR (qNMR) offers the significant advantage of providing detailed structural information while simultaneously quantifying all proton-bearing species with high precision using a single internal standard. Its non-destructive nature is also a key benefit when sample availability is limited.

The selection of the most suitable technique will ultimately depend on the specific analytical goals, the nature of the expected impurities, and the required level of sensitivity. For comprehensive characterization, the use of both techniques can be highly complementary, with GC-MS providing sensitive impurity profiling and NMR confirming the structure and providing accurate quantification of the main component and major impurities.

References

Comparative Reactivity of 2,4,6-Triisopropyl-1,3,5-trioxane and Other Trialkyl-1,3,5-trioxanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the relative reactivity and stability of cyclic acetals like 2,4,6-trialkyl-1,3,5-trioxanes is crucial for their application as synthetic intermediates and protecting groups. This guide provides a comparative analysis of the reactivity of 2,4,6-triisopropyl-1,3,5-trioxane with other members of the trialkyl-1,3,5-trioxane family, supported by available experimental data on their synthesis and decomposition.

The reactivity of 2,4,6-trialkyl-1,3,5-trioxanes, which are cyclic trimers of aldehydes, is significantly influenced by the nature of the alkyl substituents at the 2, 4, and 6 positions of the trioxane ring. The size and branching of these alkyl groups introduce steric and electronic effects that dictate the rate of formation and the stability of the trioxane ring. This comparison focuses on the impact of substituting methyl, ethyl, and isopropyl groups on the reactivity of the 1,3,5-trioxane core, with a particular emphasis on this compound.

Influence of Alkyl Substituents on Synthesis and Stability

The formation of 2,4,6-trialkyl-1,3,5-trioxanes occurs through the acid-catalyzed cyclotrimerization of the corresponding aldehydes. This reaction is a reversible process, and the stability of the resulting trioxane ring is a key factor in the overall yield. Electron-donating alkyl groups generally enhance the stability of the acetal linkages. However, increasing the steric bulk of these groups can introduce ring strain, which may destabilize the ring or impede its formation.

The stability of these compounds is also critical in their application, as they can be decomposed back to the constituent aldehydes, often through acid-catalyzed hydrolysis. The rate of this decomposition is a key measure of their reactivity. For instance, the decomposition of 2,4,6-tripropyl-1,3,5-trioxane in the presence of aqueous hydrochloric acid yields three equivalents of propionaldehyde.[1]

Comparative Synthesis Yields

2,4,6-Trialkyl-1,3,5-trioxaneCorresponding AldehydeCatalyst/ConditionsYield (%)Reference
2,4,6-Trimethyl-1,3,5-trioxaneAcetaldehydeSilica gel beads, -3 to -10 °CNot specified, but product was distilled[2]
2,4,6-Tributyl-1,3,5-trioxanen-ValeraldehydeSilica gel beads, 15 °C, 48 h73[2]
This compoundIsobutyraldehyde[Et3NH]Cl/FeCl3, 25 °C, 1 h91.1 (conversion), 99.8 (selectivity)[3]
2,4,6-Tricyclobutyl-1,3,5-trioxaneCyclobutanecarbaldehydeFormed during Swern oxidation work-up39[4]

Reactivity and Steric Hindrance: A Qualitative Comparison

The general principles of organic chemistry suggest that the steric bulk of the alkyl groups plays a significant role in the reactivity of the trioxane ring. The acid-catalyzed hydrolysis of the acetal linkages involves the protonation of a ring oxygen followed by nucleophilic attack of water.

G cluster_0 Acid-Catalyzed Hydrolysis of 1,3,5-Trioxanes Trioxane 2,4,6-Trialkyl-1,3,5-trioxane Protonated_Trioxane Protonated Trioxane Trioxane->Protonated_Trioxane + H+ Carbocation_Intermediate Hemiacetal Carbocation Protonated_Trioxane->Carbocation_Intermediate Ring Opening Methyl 2,4,6-Trimethyl (Less Hindered) Ethyl 2,4,6-Triethyl Isopropyl 2,4,6-Triisopropyl (More Hindered) Aldehyde 3 x Aldehyde Carbocation_Intermediate->Aldehyde + 2H2O - 2H+ Water H2O Proton H+ Proton_Out H+

Figure 1. Logical relationship of steric hindrance on the acid-catalyzed hydrolysis of 2,4,6-trialkyl-1,3,5-trioxanes.

Increased steric hindrance from bulkier alkyl groups, such as isopropyl groups, is expected to decrease the rate of hydrolysis. This is because the bulky groups can shield the oxygen atoms from protonation and hinder the approach of the water nucleophile. Therefore, it is hypothesized that the reactivity of 2,4,6-trialkyl-1,3,5-trioxanes towards acid-catalyzed hydrolysis follows the order:

2,4,6-Trimethyl-1,3,5-trioxane > 2,4,6-Triethyl-1,3,5-trioxane > this compound

This trend suggests that this compound is the most stable and least reactive among the three analogs due to the significant steric protection afforded by the isopropyl groups.

Experimental Protocols

While specific comparative kinetic studies are not available, a general experimental protocol for monitoring the acid-catalyzed hydrolysis of trialkyl-1,3,5-trioxanes can be outlined. Such a study would provide the quantitative data needed for a direct comparison.

Objective: To determine the relative rates of acid-catalyzed hydrolysis of 2,4,6-trimethyl-, 2,4,6-triethyl-, and this compound.

Materials:

  • 2,4,6-Trimethyl-1,3,5-trioxane

  • 2,4,6-Triethyl-1,3,5-trioxane

  • This compound

  • Standardized solution of a strong acid (e.g., HCl or H2SO4) in a suitable solvent (e.g., water/acetonitrile mixture)

  • High-performance liquid chromatograph (HPLC) with a UV or refractive index detector

  • Thermostatted reaction vessel

  • Quenching solution (e.g., a solution of a weak base like sodium bicarbonate)

Procedure:

  • Preparation of Reaction Solutions: Prepare solutions of each trioxane of a known concentration in the acidic solvent mixture. The acid concentration should be sufficient to catalyze the reaction at a measurable rate.

  • Kinetic Runs:

    • Place the reaction vessel in a constant temperature bath.

    • Initiate the reaction by adding the trioxane solution to the pre-heated acidic solvent.

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution to neutralize the acid catalyst and stop the hydrolysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the remaining trioxane.

    • The HPLC method should be developed to achieve good separation between the trioxane and its corresponding aldehyde. A C18 reversed-phase column is often suitable for such separations.

  • Data Analysis:

    • Plot the concentration of the trioxane versus time.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • Alternatively, if the reaction follows first-order kinetics with respect to the trioxane, a plot of ln([Trioxane]) versus time will yield a straight line with a slope equal to -k, where k is the rate constant.

    • Compare the rate constants obtained for the three different trioxanes under identical conditions to determine their relative reactivity.

G cluster_workflow Experimental Workflow for Kinetic Analysis prep Prepare Trioxane and Acid Solutions react Initiate Hydrolysis in Thermostatted Vessel prep->react sample Withdraw Aliquots at Timed Intervals react->sample quench Quench Reaction with Basic Solution sample->quench hplc Analyze Samples by HPLC quench->hplc data Plot Concentration vs. Time and Determine Rate Constant hplc->data

Figure 2. A generalized experimental workflow for the kinetic analysis of trioxane hydrolysis.

Conclusion

Based on fundamental principles of steric hindrance, this compound is expected to be the least reactive among the simple trialkyl-1,3,5-trioxanes. The bulky isopropyl groups are anticipated to provide significant steric shielding to the trioxane ring, thereby slowing down the rate of acid-catalyzed hydrolysis. While direct comparative quantitative data is sparse in the literature, the high synthetic yield reported for this compound suggests it is a relatively stable and accessible compound.[3] Further quantitative kinetic studies, following the outlined experimental protocol, are necessary to definitively establish the reactivity differences and provide a more comprehensive understanding for researchers in the field.

References

The Stable Alternative: Unveiling the Advantages of 2,4,6-Triisopropyl-1,3,5-trioxane in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of a synthesis. While isobutyraldehyde is a valuable C4 building block, its inherent instability presents significant challenges. A superior alternative exists in the form of its cyclic trimer, 2,4,6-Triisopropyl-1,3,5-trioxane. This guide provides a comprehensive comparison, supported by experimental insights, to demonstrate the advantages of using this stable precursor over the volatile and reactive aldehyde.

Isobutyraldehyde is a highly flammable liquid with a tendency to oxidize and undergo self-condensation or polymerization, especially in the presence of acids or bases.[1][2] These characteristics can lead to difficulties in handling, storage, and achieving consistent reaction outcomes. In contrast, this compound is a stable, solid compound that serves as a reliable source of isobutyraldehyde, which can be generated in situ under controlled conditions. This approach offers enhanced safety, improved reaction control, and potentially higher yields and purity of the desired product.

At a Glance: Key Performance Differences

FeatureIsobutyraldehydeThis compoundAdvantages of this compound
Physical State Colorless, volatile liquid[3]Crystalline solidEasier and safer to handle, weigh, and store. Reduced inhalation risk.
Stability & Storage Prone to oxidation and polymerization; requires refrigeration and inert atmosphere.[1][4]Stable under ambient conditions.Long-term stability, less stringent storage requirements, and consistent quality over time.
Handling Highly flammable, volatile, and air-sensitive.[2][5]Non-volatile solid, easier to handle.Reduced fire hazard and exposure risk.
Reactivity Control High reactivity can lead to uncontrolled side reactions.[1]Acts as a precursor, releasing isobutyraldehyde slowly under specific conditions.[1]Controlled, in situ generation of the aldehyde minimizes side reactions and improves selectivity.
Purity of Aldehyde Can contain impurities from oxidation (isobutyric acid) and polymerization.[1]Depolymerization can yield high-purity isobutyraldehyde.Starting with a purer form of the aldehyde can lead to cleaner reactions and higher purity of the final product.
Side Reactions Prone to self-condensation (aldol addition) and other side reactions.[2]The controlled release of the aldehyde minimizes its concentration, thus suppressing side reactions.[1]Higher yields of the desired product and simpler purification.

The Precursor Principle: A Controlled Release Strategy

The core advantage of this compound lies in its ability to act as a stable reservoir for isobutyraldehyde. The trioxane ring can be cleaved under acidic conditions or upon heating, to regenerate the aldehyde monomer with high purity.[1] This allows for the slow and controlled introduction of isobutyraldehyde into a reaction mixture, keeping its instantaneous concentration low and thereby minimizing undesirable side reactions, such as self-condensation.

G cluster_reaction Reaction Environment Trioxane This compound (Stable Solid) Isobutyraldehyde Isobutyraldehyde (Reactive Monomer) Trioxane->Isobutyraldehyde Depolymerization (e.g., Acid Catalyst) Product Desired Product Isobutyraldehyde->Product Desired Reaction Side_Products Side Products (e.g., self-condensation) Isobutyraldehyde->Side_Products Side Reaction

Figure 1. Controlled release of isobutyraldehyde from its stable trioxane precursor, minimizing side reactions.

Experimental Protocols: A Comparative Aldol Condensation

To illustrate the practical advantages, we present a comparative experimental design for an aldol condensation reaction, a common C-C bond-forming reaction where isobutyraldehyde can be used.

Method A: Direct Use of Isobutyraldehyde

This protocol is based on a standard base-catalyzed aldol condensation.

Materials:

  • Isobutyraldehyde

  • Acetone (or another suitable ketone)

  • Sodium hydroxide solution (e.g., 10% in water/ethanol)

  • Ethanol

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of isobutyraldehyde (1.0 eq) and acetone (1.2 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • A cooled solution of aqueous sodium hydroxide is added dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is monitored by TLC for the consumption of isobutyraldehyde.

  • Upon completion, the reaction mixture is quenched by the addition of dilute hydrochloric acid to neutralize the base.

  • The mixture is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Method B: In Situ Generation from this compound

This protocol is adapted for the controlled release of isobutyraldehyde.

Materials:

  • This compound

  • Acetone (or another suitable ketone)

  • A catalytic amount of a solid acid catalyst (e.g., Amberlyst-15) or a Lewis acid (e.g., TMSOTf)

  • Sodium hydroxide solution (e.g., 10% in water/ethanol)

  • Ethanol

  • Dichloromethane

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of this compound (0.33 eq, equivalent to 1.0 eq of isobutyraldehyde) and acetone (1.2 eq) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer.

  • A catalytic amount of a suitable acid catalyst is added to initiate the slow depolymerization of the trioxane. The mixture is stirred at room temperature for 30 minutes.

  • The flask is then cooled to 0 °C in an ice bath.

  • A cooled solution of aqueous sodium hydroxide is added dropwise to the stirred reaction mixture over 15-20 minutes, maintaining the temperature below 5 °C.

  • The reaction is stirred at 0-5 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is monitored by TLC for the formation of the product.

  • Upon completion, the reaction mixture is worked up and purified as described in Method A.

Expected Outcomes and Data Comparison

While direct, peer-reviewed comparative studies with quantitative data are not extensively available, the known chemical properties allow for a reasoned expectation of the results from the above experimental designs.

ParameterExpected Outcome with IsobutyraldehydeExpected Outcome with this compoundRationale
Yield of Aldol Product ModeratePotentially HigherMinimized self-condensation and other side reactions of isobutyraldehyde due to controlled release leads to a greater conversion to the desired product.
Purity of Crude Product LowerHigherFewer side products formed, resulting in a cleaner crude mixture and simplifying purification.
Formation of Side Products Higher levels of self-condensation products and polymers.Significantly reduced levels of side products.The low, steady-state concentration of the in situ generated aldehyde disfavors bimolecular side reactions.
Reproducibility VariableHighThe stability and non-hygroscopic nature of the solid trioxane allow for more accurate dispensing and consistent reaction conditions.

Workflow for Synthesis and Depolymerization

The use of this compound introduces an initial synthesis step, but the benefits in subsequent reactions often outweigh this initial investment.

G cluster_synthesis Trioxane Synthesis cluster_application Application in Synthesis Isobutyraldehyde_start Isobutyraldehyde Trioxane_prod This compound Isobutyraldehyde_start->Trioxane_prod Cyclotrimerization Acid_catalyst_syn Acid Catalyst (e.g., Silica Gel) Trioxane_reagent This compound Isobutyraldehyde_insitu In situ Isobutyraldehyde Trioxane_reagent->Isobutyraldehyde_insitu Depolymerization Acid_catalyst_depoly Acid Catalyst/ Heat Desired_reaction Desired Reaction (e.g., Aldol Condensation) Isobutyraldehyde_insitu->Desired_reaction

Figure 2. Overall workflow from the synthesis of the stable trioxane to its application as an in situ source of isobutyraldehyde.

Conclusion

For researchers seeking to improve the reliability, safety, and efficiency of syntheses involving isobutyraldehyde, its cyclic trimer, this compound, presents a compelling alternative. The advantages of enhanced stability, ease of handling, and the ability to control the release of the reactive aldehyde monomer can lead to higher yields, improved product purity, and more reproducible results. While an initial synthesis of the trioxane is required, the downstream benefits, particularly in complex, multi-step syntheses common in drug development, make it a strategically advantageous choice.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 2,4,6-Triisopropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of methodologies for the structural validation of 2,4,6-Triisopropyl-1,3,5-trioxane, with a special focus on the definitive but currently undocumented application of X-ray crystallography.

While spectroscopic methods provide valuable insights into the connectivity and chemical environment of this compound, X-ray crystallography stands as the gold standard for unambiguously determining its solid-state conformation and packing. To date, a definitive crystal structure for this compound has not been publicly reported. This guide will therefore compare the currently available analytical data with the potential insights that X-ray crystallography would offer, providing a comprehensive overview for its complete structural elucidation.

Comparative Analysis of Structural Validation Techniques

The structural characterization of this compound currently relies on a combination of spectroscopic and physical methods. The following table summarizes the available data and contrasts it with the specific, high-resolution information that X-ray crystallography would provide.

ParameterCurrent Data (from Spectroscopic & Other Methods)Information Provided by X-ray Crystallography
Molecular Formula C₁₂H₂₄O₃[1][2]Confirms the elemental composition and stoichiometry in the crystal lattice.
Molecular Weight 216.32 g/mol [1][2]Corroborates the molecular weight.
Connectivity Inferred from ¹H and ¹³C NMR, and MS fragmentation.[3][4]Directly visualizes the atomic connectivity.
Stereochemistry Inferred to be the all-equatorial isomer to minimize steric strain.[5]Unambiguously determines the relative and absolute stereochemistry.
Conformation Assumed to adopt a chair conformation.[5]Precisely defines bond lengths, bond angles, and torsion angles, revealing the exact conformation in the solid state.
Intermolecular Interactions Not directly observed.Reveals the packing arrangement in the crystal lattice, including any hydrogen bonds or van der Waals interactions.
Physical State Crystalline solid.[6]Provides the basis for its crystalline nature.
Melting Point 58-59 °C.[6]The determined structure can be correlated with the melting point.

Experimental Protocols

Current Spectroscopic and Physical Characterization

The existing data for this compound has been obtained through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the chemical environment and connectivity of the hydrogen and carbon atoms, respectively.[3][4]

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, which help in confirming the molecular formula and aspects of the structure.[3]

  • Infrared (IR) and Raman Spectroscopy: These techniques identify the functional groups present in the molecule based on their vibrational frequencies.[3]

  • Melting Point Analysis: The sharp melting point range suggests a pure crystalline solid.[6]

Proposed X-ray Crystallography Protocol

The following is a detailed, generalized protocol for the single-crystal X-ray diffraction analysis of a small organic molecule like this compound.

  • Crystal Growth:

    • Dissolve a high-purity sample of this compound in a suitable solvent or solvent mixture (e.g., isopropanol, ethanol, or a mixture with a less polar solvent like hexane).

    • Employ a slow evaporation or slow cooling method to encourage the growth of single crystals of suitable size and quality (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection:

    • Select a well-formed, single crystal and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Determine the unit cell parameters and the crystal system.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model into the electron density map.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

    • Locate and add hydrogen atoms to the model.

    • The final refined structure is evaluated based on crystallographic R-factors.

Visualizing the Workflow

The following diagram illustrates the general workflow for the structural validation of a small molecule using X-ray crystallography.

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structural Analysis Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Select Crystal Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Diffraction Data Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Deposition Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure

Caption: Workflow for X-ray Crystallography.

References

Benchmarking the efficiency of 2,4,6-Triisopropyl-1,3,5-trioxane in specific named reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of reagents is paramount to the success of complex synthetic pathways. 2,4,6-Triisopropyl-1,3,5-trioxane, the stable cyclic trimer of isobutyraldehyde, presents itself as a viable surrogate for its monomeric counterpart, offering potential advantages in handling and reaction control. This guide provides an objective comparison of its theoretical performance in key named reactions against isobutyraldehyde, supported by available experimental data for the monomer and general principles of trioxane reactivity.

While direct comparative studies benchmarking the efficiency of this compound in specific named reactions are not extensively available in peer-reviewed literature, its utility can be inferred from its role as an in situ source of isobutyraldehyde. The trioxane is a stable, crystalline solid, which can be advantageous for storage and handling compared to the volatile and potentially self-condensing isobutyraldehyde.[1] The controlled release of the aldehyde monomer, typically facilitated by acidic catalysts or heat, can be beneficial in reactions where a slow addition or low concentration of the aldehyde is required to minimize side reactions such as polymerization or enolization.[1]

Synthesis of this compound

The primary route to this compound is the acid-catalyzed cyclotrimerization of isobutyraldehyde. This reaction is reversible and can be promoted by various acidic catalysts.

Experimental Protocol: Synthesis via Silica Gel Catalysis

A notable method for the synthesis of this compound involves the use of silica gel as a catalyst. In a typical procedure, 1060 g of isobutyraldehyde are stirred with 100 g of silica gel beads at 15°C for 15 hours. The crystalline product is then isolated by filtration, washed with isobutyraldehyde, and dried under vacuum to yield 710 g (67% of theory) of this compound with a melting point of 58-59°C.[2]

Comparative Performance in Named Reactions

The following sections provide a theoretical comparison of this compound and isobutyraldehyde in several cornerstone named reactions in organic synthesis. The experimental data provided is based on published results for isobutyraldehyde and serves as a benchmark for the expected performance of the trioxane.

Aldol Reaction

The Aldol reaction is a fundamental carbon-carbon bond-forming reaction. The use of isobutyraldehyde in a cross-aldol condensation with formaldehyde has been reported to produce hydroxypivaldehyde in nearly quantitative yield with approximately 100% selectivity when using a phase transfer catalyst.[3]

Hypothetical Comparison: Aldol Reaction

ReagentCatalystReaction TimeYieldSelectivityReference
IsobutyraldehydeBenzyltrimethylammonium hydroxide20 min~100%~100%[3]
This compoundAcid catalyst (for depolymerization) + Base (for Aldol)Likely longer due to depolymerization stepPotentially lower due to catalyst incompatibilityMay be affected by catalyst choice-

Experimental Protocol: Cross-Aldol Condensation of Isobutyraldehyde and Formaldehyde [3]

A feed mole ratio of 1.1:1.0:0.04 (isobutyraldehyde:formaldehyde:benzyltrimethylammonium hydroxide) is used. The reaction is performed at 20°C. This process affords hydroxypivaldehyde as a white solid in almost quantitative yield.

Logical Workflow for Utilizing this compound

The general workflow for employing the trioxane as an aldehyde surrogate involves an initial depolymerization step to generate the active aldehyde monomer, which then participates in the desired reaction.

workflow trioxane This compound catalyst Acid Catalyst / Heat trioxane->catalyst aldehyde Isobutyraldehyde (in situ) catalyst->aldehyde reaction Named Reaction (e.g., Aldol, Wittig) aldehyde->reaction product Desired Product reaction->product

Caption: General workflow for the in situ generation of isobutyraldehyde.

Mukaiyama Aldol Reaction

The Mukaiyama aldol addition is a Lewis acid-mediated reaction between a silyl enol ether and a carbonyl compound.[4] While no specific examples utilizing this compound are readily available, its formaldehyde-based counterpart, 1,3,5-trioxane, has been used in such reactions. For instance, a conjugate addition product was reacted with titanium tetrachloride and trioxane in dichloromethane to yield the Mukaiyama aldol product in 63% yield.[5]

Hypothetical Comparison: Mukaiyama Aldol Reaction

Aldehyde SourceLewis AcidSilyl Enol EtherSolventYieldReference
IsobutyraldehydeTiCl₄VariesDichloromethaneHigh (expected)-
This compoundTiCl₄VariesDichloromethaneModerate to High (expected)-

Experimental Protocol: General Mukaiyama Aldol Reaction [6]

The reaction typically involves the use of a Lewis acid, such as titanium tetrachloride, to activate the aldehyde. The silyl enol ether is then added, and the reaction proceeds to form the β-hydroxy carbonyl compound. The specific conditions, including temperature and reaction time, are highly dependent on the substrates used.

Reaction Mechanism: Mukaiyama Aldol Addition

The mechanism involves the activation of the aldehyde by the Lewis acid, followed by nucleophilic attack from the silyl enol ether.

mukaiyama cluster_activation Activation cluster_addition Nucleophilic Addition cluster_workup Workup aldehyde RCHO lewis_acid Lewis Acid (LA) aldehyde->lewis_acid activated_complex [RCHO-LA] lewis_acid->activated_complex intermediate Intermediate activated_complex->intermediate silyl_enol_ether Silyl Enol Ether silyl_enol_ether->activated_complex workup Aqueous Workup intermediate->workup product β-Hydroxy Carbonyl workup->product

Caption: Mechanism of the Mukaiyama Aldol reaction.

Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[7] The reaction of isobutyraldehyde with a Wittig reagent would be expected to proceed efficiently. The use of this compound would necessitate conditions that promote its depolymerization to isobutyraldehyde.

Hypothetical Comparison: Wittig Reaction

Aldehyde SourceWittig ReagentBaseSolventYieldReference
IsobutyraldehydePh₃P=CHR'n-BuLiTHFHigh (expected)-
This compoundPh₃P=CHR'n-BuLi + Acid (for depolymerization)THFModerate to High (expected)-

Experimental Protocol: General Wittig Reaction [8]

A phosphonium salt is deprotonated with a strong base, such as n-butyllithium, to form the ylide. The aldehyde is then added to the ylide solution, and the reaction mixture is stirred, typically at room temperature, until completion. The alkene product is then isolated and purified.

Conclusion

This compound serves as a convenient and stable precursor for isobutyraldehyde, offering practical advantages in handling and potential for controlled-release applications in synthesis. While direct, quantitative comparisons of its efficiency in named reactions are currently scarce in the literature, its utility can be logically extended from the well-established reactivity of isobutyraldehyde. The choice between using the trioxane or the monomer will depend on the specific requirements of the reaction, including the need for slow addition, tolerance to acidic conditions for depolymerization, and overall process optimization. Further research into the direct application of this compound in these and other named reactions would be highly valuable to the synthetic chemistry community.

References

Cost-benefit analysis of using 2,4,6-Triisopropyl-1,3,5-trioxane in multi-step synthesis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For the temporary masking of aldehydes, a variety of strategies have been developed, each with its own set of advantages and limitations. This guide provides a comprehensive cost-benefit analysis of a lesser-known yet potent protecting group, 2,4,6-triisopropyl-1,3,5-trioxane, comparing its performance with more conventional alternatives such as cyclic acetals and dithianes. This objective evaluation, supported by experimental data, is intended to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.

Introduction to Aldehyde Protection

Aldehydes are highly reactive functional groups, susceptible to a wide range of transformations including oxidation, reduction, and nucleophilic attack. In a multi-step synthesis, it is often necessary to temporarily "protect" an aldehyde to prevent its unintended reaction while other parts of the molecule are being modified. An ideal protecting group should be easy to install and remove in high yield, stable to the reaction conditions it is meant to withstand, and should not introduce additional synthetic challenges.

This compound is the cyclic trimer of isobutyraldehyde. It serves as a stable, crystalline solid that can be easily prepared and, under specific conditions, reverts to the free aldehyde, making it an effective protecting group. Its bulky isopropyl groups confer specific stability and reactivity properties that differentiate it from other aldehyde protection strategies.

Performance Comparison of Aldehyde Protecting Groups

The choice of a protecting group is a multi-faceted decision that involves considerations of stability, ease of handling, reaction yields, and cost. Below is a comparative overview of this compound, cyclic acetals (formed from ethylene glycol and 1,3-propanediol), and dithianes.

Data Presentation: A Quantitative Comparison

Protecting GroupProtection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)Stability
This compound Isobutyraldehyde, Silica gel, 15°C, 15h67Silica gel, Heat (70-100°C)~95Stable to base and nucleophiles; Sensitive to acid.
1,3-Dioxolane (from Ethylene Glycol) Ethylene glycol, p-TsOH, Toluene, reflux>90Aqueous acid (e.g., HCl)>90Stable to base and nucleophiles; Sensitive to acid.
1,3-Dioxane (from 1,3-Propanediol) 1,3-Propanediol, p-TsOH, Toluene, reflux>90Aqueous acid (e.g., HCl)>90Stable to base and nucleophiles; More stable to acid hydrolysis than 1,3-dioxolanes.
1,3-Dithiane 1,3-Propanedithiol, BF₃·OEt₂, CH₂Cl₂>90Hg(II) salts (e.g., Hg(NO₃)₂), H₂O₂/I₂, etc.>90Stable to acid, base, and nucleophiles; Sensitive to oxidative conditions.

Cost-Benefit Analysis

FeatureThis compoundCyclic Acetals (Dioxolanes/Dioxanes)1,3-Dithiane
Reagent Cost Low (Isobutyraldehyde and silica gel are inexpensive).Low (Ethylene glycol and 1,3-propanediol are inexpensive).Moderate (1,3-Propanedithiol is more expensive).
Handling Crystalline solid, easy to handle.Liquids, but generally easy to handle.Liquid with a strong, unpleasant odor.
Generality Specific to isobutyraldehyde protection.Broadly applicable to many aldehydes.Broadly applicable to many aldehydes.
Stability Good in basic/nucleophilic conditions.Good in basic/nucleophilic conditions.Excellent in acidic and basic conditions.
Deprotection Mild, non-aqueous deprotection possible.Requires aqueous acid.Often requires toxic heavy metal reagents.
Green Chemistry Use of reusable silica gel catalyst is favorable.Generally benign reagents.Use of thiols and heavy metals is a drawback.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

  • Procedure: To 1060 g of isobutyraldehyde, 100 g of silica gel beads are added. The mixture is stirred at 15°C for 15 hours. The silica gel is then filtered off, and the resulting crystalline slurry is washed with cold isobutyraldehyde. The product is dried under vacuum to yield 710 g (67%) of this compound as a crystalline solid.[1]

  • Catalyst: Silica gel acts as a mild, reusable acid catalyst.

Deprotection of this compound

  • Procedure: this compound is mixed with a silica gel catalyst and heated to a temperature between 70°C and 100°C. The regenerated isobutyraldehyde is slowly distilled off. This method can yield the aldehyde in over 99.9% purity with approximately 95% recovery.[1]

Formation of a 1,3-Dithiane

  • Procedure: To a solution of an aldehyde (1 mmol) in dichloromethane (10 mL) is added 1,3-propanedithiol (1.1 mmol) followed by boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol) at room temperature. The reaction is stirred for 1-2 hours until completion (monitored by TLC). The reaction mixture is then washed with aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the 1,3-dithiane, which can be further purified by chromatography if necessary. Yields are typically in the range of 78-95%.

Deprotection of a 1,3-Dithiane

  • Procedure using Mercury(II) Nitrate: A mixture of the 1,3-dithiane (1 mmol) and mercury(II) nitrate trihydrate (2 mmol) is ground in a mortar at room temperature for 1-4 minutes. The reaction progress is monitored by TLC. Upon completion, the mixture is washed with ethanol or acetonitrile and filtered. The filtrate is concentrated, and the residue is purified by flash chromatography to give the corresponding aldehyde in high yield (typically >90%).[2]

  • Alternative Green Procedure: To a solution of the 1,3-dithiane (1 mmol) in water containing sodium dodecyl sulfate (SDS) as a surfactant, 30% aqueous hydrogen peroxide is added, followed by a catalytic amount of iodine (5 mol%). The mixture is stirred at room temperature for 30-60 minutes. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the aldehyde in high yield (up to 95%).[3]

Mandatory Visualizations

The following diagrams illustrate key concepts discussed in this guide.

ProtectionDeprotectionWorkflow Aldehyde Aldehyde ProtectedAldehyde This compound Aldehyde->ProtectedAldehyde Protection (Isobutyraldehyde, Silica Gel) FinalProduct Final Product Aldehyde->FinalProduct Further Transformations ProtectedAldehyde->Aldehyde Deprotection (Silica Gel, Heat) MultiStepSynthesis Multi-Step Synthesis (Basic/Nucleophilic Conditions) ProtectedAldehyde->MultiStepSynthesis MultiStepSynthesis->ProtectedAldehyde Intermediate

Caption: Workflow for the use of this compound.

DecisionTree Start Need to Protect an Aldehyde? Q1 Are subsequent reactions under basic or nucleophilic conditions? Start->Q1 Q2 Are subsequent reactions under acidic conditions? Q1->Q2 Yes NoProtection Protection may not be necessary Q1->NoProtection No Q3 Is the aldehyde isobutyraldehyde? Q2->Q3 No Dithiane Consider 1,3-Dithiane Q2->Dithiane Yes Trioxane Consider this compound Q3->Trioxane Yes Acetal Consider Cyclic Acetal (Dioxolane/Dioxane) Q3->Acetal No Q4 Is the use of heavy metals a concern? Q4->Acetal Yes Q4->Dithiane No Acetal->Q4

Caption: Decision tree for selecting an aldehyde protecting group.

Conclusion

The cost-benefit analysis reveals that this compound is a highly viable and cost-effective protecting group for isobutyraldehyde, particularly in multi-step syntheses involving basic or nucleophilic conditions. Its formation from inexpensive starting materials using a recyclable catalyst aligns well with the principles of green chemistry. The ability to deprotect under mild, non-aqueous conditions by simple heating with silica gel is a significant advantage over traditional acetals that require aqueous acid, which might be detrimental to other functional groups in the molecule.

While cyclic acetals offer broader applicability to a range of aldehydes and are also cost-effective, their deprotection requires acidic conditions. Dithianes provide superior stability to both acidic and basic conditions but come at a higher reagent cost and often necessitate the use of toxic heavy metals for deprotection, a significant environmental and safety concern.

Ultimately, the choice of protecting group will depend on the specific requirements of the synthetic route. However, for syntheses commencing with isobutyraldehyde, this compound presents a compelling combination of low cost, ease of handling, and mild deprotection conditions, making it an underutilized yet powerful tool in the synthetic chemist's arsenal. Researchers are encouraged to consider this protecting group as a practical alternative to more conventional methods, especially when seeking to optimize process efficiency and minimize environmental impact.

References

A Spectroscopic Showdown: Unmasking the Cis and Trans Isomers of Substituted 1,3,5-Trioxanes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed spectroscopic comparison of cis and trans isomers of substituted 1,3,5-trioxanes reveals distinct differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These differences, arising from the varied spatial arrangements of the substituents on the trioxane ring, provide a clear method for their identification and characterization. This guide presents a comprehensive analysis of these spectroscopic distinctions, supported by experimental data and protocols for researchers in the fields of chemistry and drug development.

The 1,3,5-trioxane ring, a six-membered heterocycle with alternating oxygen and carbon atoms, can exist in different stereoisomeric forms when substituted. The most common example is 2,4,6-trimethyl-1,3,5-trioxane, also known as paraldehyde, which exists as cis and trans isomers. In the cis isomer, all three methyl groups are on the same side of the trioxane ring (equatorial positions), leading to a more stable conformation with minimal steric hindrance.[1] Conversely, the trans isomer has at least one methyl group in an axial position, resulting in greater steric strain. These structural nuances are the basis for the observable differences in their spectroscopic signatures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the cis and trans isomers of 2,4,6-trimethyl-1,3,5-trioxane (paraldehyde), a representative substituted 1,3,5-trioxane.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides a clear distinction between the two isomers based on the chemical shifts and coupling constants of the methine and methyl protons.

Isomer Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
cis-2,4,6-trimethyl-1,3,5-trioxaneMethine (CH)~5.1Quartet~5.0
Methyl (CH₃)~1.4Doublet~5.0
trans-2,4,6-trimethyl-1,3,5-trioxaneMethine (CH)~4.8Quartet~5.2
Methyl (CH₃)~1.3Doublet~5.2

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

¹³C NMR Spectroscopy

Carbon NMR also shows distinct chemical shifts for the carbon atoms in the trioxane ring and the methyl substituents.

Isomer Carbon Chemical Shift (δ, ppm)
cis-2,4,6-trimethyl-1,3,5-trioxaneMethine (CH)~99.0
Methyl (CH₃)~21.5
trans-2,4,6-trimethyl-1,3,5-trioxaneMethine (CH)~95.0
Methyl (CH₃)~20.0

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

The IR spectra of the cis and trans isomers exhibit subtle but characteristic differences, particularly in the fingerprint region, arising from the different vibrational modes of the C-O and C-C bonds due to their distinct symmetries.

Isomer Key Vibrational Bands (cm⁻¹) Assignment
cis-2,4,6-trimethyl-1,3,5-trioxane~1150-1050C-O stretching
~950Ring vibrations
trans-2,4,6-trimethyl-1,3,5-trioxane~1130-1030C-O stretching (broader)
~930Ring vibrations
Mass Spectrometry (MS)

While the molecular ion peak will be the same for both isomers (m/z = 132.08 for paraldehyde), the fragmentation patterns in the mass spectrum can differ due to the varying stability of the isomers and their fragment ions. The more stable cis isomer may show a more abundant molecular ion peak compared to the trans isomer under identical ionization conditions.

Isomer m/z of Key Fragments Possible Fragment
Both132[M]⁺ (Molecular Ion)
117[M - CH₃]⁺
88[M - CH₃CHO]⁺
44[CH₃CHO]⁺

Experimental Protocols

Synthesis of cis- and trans-2,4,6-trimethyl-1,3,5-trioxane (Paraldehyde)

The synthesis of paraldehyde is achieved through the acid-catalyzed trimerization of acetaldehyde.

Materials:

  • Acetaldehyde

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Carbonate

  • Diethyl ether

  • Ice bath

Procedure:

  • Cool 100 mL of acetaldehyde in an ice bath.

  • Slowly add 2-3 drops of concentrated sulfuric acid while stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Continue stirring for 30 minutes. The mixture will become cloudy as paraldehyde forms.

  • Neutralize the excess acid by adding a small amount of anhydrous sodium carbonate until effervescence ceases.

  • Extract the product with diethyl ether.

  • Wash the ether layer with water and then dry over anhydrous sodium sulfate.

  • Remove the diethyl ether by distillation. The remaining liquid is a mixture of cis and trans paraldehyde.

Separation of cis and trans Isomers

The separation of the cis and trans isomers can be achieved by fractional distillation under reduced pressure. The lower boiling point trans isomer will distill first.

Procedure:

  • Set up a fractional distillation apparatus with a vacuum pump.

  • Carefully heat the mixture of paraldehyde isomers.

  • Collect the fraction that distills at the lower temperature (trans-paraldehyde).

  • Increase the temperature to collect the higher-boiling cis-paraldehyde.

Spectroscopic Analysis

NMR Spectroscopy:

  • Prepare dilute solutions (approx. 5-10 mg/mL) of the separated cis and trans isomers in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

IR Spectroscopy:

  • Acquire IR spectra of the neat liquid samples of the separated isomers using an FTIR spectrometer with ATR attachment or between salt plates (NaCl or KBr).

  • Record the spectra over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Introduce the separated isomers into a mass spectrometer using a suitable ionization technique (e.g., electron ionization - EI).

  • Acquire the mass spectra and analyze the molecular ion peak and fragmentation pattern.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the synthesis, separation, and spectroscopic comparison of the cis and trans isomers of substituted 1,3,5-trioxanes.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of 1,3,5-Trioxane Isomers cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic Analysis cluster_isomers Separated Isomers cluster_comparison Data Comparison cluster_output Output Synthesis Acid-Catalyzed Trimerization of Aldehyde Separation Fractional Distillation Synthesis->Separation Mixture of Isomers Cis cis-Isomer Separation->Cis Trans trans-Isomer Separation->Trans NMR NMR Spectroscopy (¹H and ¹³C) Comparison Comparative Analysis of Spectroscopic Data NMR->Comparison IR IR Spectroscopy IR->Comparison MS Mass Spectrometry MS->Comparison Cis->NMR Cis->IR Cis->MS Trans->NMR Trans->IR Trans->MS Guide Publish Comparison Guide Comparison->Guide

Caption: Workflow for the synthesis, separation, and spectroscopic comparison of cis and trans isomers of substituted 1,3,5-trioxanes.

References

Safety Operating Guide

Personal protective equipment for handling 2,4,6-Triisopropyl-1,3,5-trioxane

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical information for handling 2,4,6-Triisopropyl-1,3,5-trioxane, ensuring the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential for minimizing risks and establishing a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesWear chemical safety goggles or a face shield to protect against splashes and dust.
Hand Protection Chemical Impermeable GlovesUse gloves that are resistant to chemicals. Always inspect gloves for integrity before use.[1]
Body Protection Protective ClothingWear suitable protective clothing to prevent skin contact.[1]
Respiratory Protection RespiratorIn case of insufficient ventilation or dust formation, use an approved respirator.

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to minimize inhalation of dust or vapors.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent fire caused by electrostatic discharge by using non-sparking tools.[1]

  • Avoid contact with skin and eyes.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials and foodstuff containers.[1]

The logical workflow for safely handling this chemical is illustrated below.

Workflow for Safe Handling of this compound A Assess Hazards B Select and Don PPE A->B C Prepare Well-Ventilated Workspace B->C D Handle Chemical C->D E Store Properly D->E F Decontaminate and Clean Up D->F G Dispose of Waste F->G H Remove and Dispose of PPE G->H

Caption: Logical workflow for handling this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

Waste Chemical Disposal:

  • The material can be sent to a licensed chemical destruction facility.[1]

  • Alternatively, controlled incineration with flue gas scrubbing is a suitable disposal method.[1]

  • Do not allow the chemical to enter drains or sewer systems.[1]

Contaminated Packaging Disposal:

  • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]

  • Packaging can also be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is an option.[1]

Below is a decision-making diagram for the disposal of this compound and its containers.

Disposal Decision Pathway cluster_chemical Chemical Waste cluster_container Container Waste A This compound Waste B Licensed Chemical Destruction Plant A->B Option 1 C Controlled Incineration A->C Option 2 D Contaminated Container E Triple Rinse D->E G Puncture and Landfill D->G Alternative H Controlled Incineration (if combustible) D->H Alternative for Combustibles F Recycle or Recondition E->F

Caption: Disposal pathways for chemical waste and contaminated containers.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Triisopropyl-1,3,5-trioxane
Reactant of Route 2
2,4,6-Triisopropyl-1,3,5-trioxane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.